molecular formula C12H13NO B188999 1-(1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 33022-90-1

1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B188999
CAS No.: 33022-90-1
M. Wt: 187.24 g/mol
InChI Key: RTIDNJAWGADXJK-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chemical scaffold of significant interest in medicinal chemistry research due to the broad biological potential inherent to the indole nucleus. Indole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This specific acetyl-indole compound serves as a versatile building block for the synthesis of more complex molecules aimed at combating drug-resistant pathogens. Research into similar 1-(1H-indol-3-yl) derivatives has demonstrated promising fungicidal activity against various Candida species, including C. albicans and C. glabrata , with some compounds showing a trend towards synergistic effects when combined with commercial antifungals like fluconazole . Furthermore, certain indole-based analogues are known to inhibit enzymes like tyrosinase, which opens avenues for research in novel therapeutic mechanisms . The indole scaffold is a privileged structure in drug discovery, capable of interacting with multiple biological targets, which makes this compound a valuable compound for developing new chemical entities in biomedical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIDNJAWGADXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301418
Record name 1-(1,2-dimethyl-1H-indol-3-yl)ethanone
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33022-90-1
Record name 33022-90-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,2-dimethyl-1H-indol-3-yl)ethanone
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic indole derivative, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone. As a key structural motif in medicinal chemistry and materials science, the unambiguous characterization of this compound is paramount for researchers and drug development professionals. This document outlines the theoretical underpinnings and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes established principles of spectroscopy with data from closely related indole analogs to present a robust, predictive analysis. All presented data should be understood as well-founded predictions intended to guide researchers in their analytical endeavors.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring allows for the fine-tuning of biological activity. The title compound, this compound, features key substitutions: methylation at the N-1 and C-2 positions, and an acetyl group at the C-3 position. These modifications significantly influence the molecule's electronic properties and steric profile, making precise structural confirmation essential. This guide serves as a foundational resource for scientists working with this and structurally similar molecules, providing the necessary tools for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the indole ring is used.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons. CDCl₃ is a common choice for general organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Perform a standard one-pulse (zg) experiment.

    • Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 1-2 seconds to allow for full magnetization recovery.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0d1HH-4The acetyl group at C-3 deshields the peri-proton H-4, shifting it significantly downfield.
~ 7.2 - 7.4m3HH-5, H-6, H-7These aromatic protons of the benzene ring will appear as a complex multiplet in the typical aromatic region.
~ 3.7s3HN-CH₃ (C1')The N-methyl group is a singlet and its chemical shift is characteristic for N-alkylated indoles.
~ 2.6s3HC-CH₃ (C2')The C-2 methyl group is a singlet, deshielded by the adjacent nitrogen and the aromatic system.
~ 2.5s3HCOCH₃ (C3')The acetyl methyl group is a sharp singlet, with a chemical shift typical for methyl ketones.
¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

  • Data Acquisition:

    • Employ a proton-decoupled pulse program (e.g., zgpg) to simplify the spectrum to singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0-220 ppm) to cover the full range of carbon chemical shifts.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 194.0C=OThe carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield.[1]
~ 145.0C-2The presence of the methyl group and its proximity to the nitrogen atom results in a downfield shift for C-2.
~ 137.0C-7aA quaternary carbon at the junction of the two rings.
~ 128.0C-3aThe other quaternary carbon at the ring junction.
~ 122.0 - 124.0C-4, C-5, C-6Aromatic carbons of the benzene portion of the indole ring.
~ 115.0C-3The attachment of the acetyl group influences the chemical shift of C-3.
~ 109.0C-7The carbon adjacent to the nitrogen atom in the benzene ring.
~ 31.0COCH₃ (C3')The carbon of the acetyl methyl group.
~ 30.0N-CH₃ (C1')The N-methyl carbon.
~ 14.0C-CH₃ (C2')The C-2 methyl carbon, typically appearing in the upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3000Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on the benzene ring.
~ 2950-2850Medium-WeakAliphatic C-H stretchFrom the three methyl groups in the molecule.
~ 1650-1630StrongC=O stretch (ketone)This will be a very intense and sharp absorption. Conjugation with the electron-rich indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2][3]
~ 1600-1450MediumC=C stretch (aromatic)Vibrations of the carbon-carbon bonds within the indole ring system.
~ 1360StrongC-H bend (methyl)Characteristic bending vibration of the methyl groups.
~ 1250StrongC-N stretchStretching vibration of the bond between the indole nitrogen and the methyl group.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer method that would primarily show the protonated molecular ion.

  • Analysis: A high-resolution mass spectrometer (HRMS) is recommended for determining the exact mass and elemental composition.

Predicted Mass Spectrometry Data (EI)

  • Molecular Formula: C₁₂H₁₃NO

  • Molecular Weight: 187.24 g/mol

  • Predicted [M]⁺: m/z = 187

Key Fragmentation Pathways

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways.

G M [M]⁺ This compound m/z = 187 M_minus_CH3 [M - CH₃]⁺ m/z = 172 M->M_minus_CH3 - •CH₃ (from acetyl) M_minus_Acyl [M - COCH₃]⁺ 1,2-dimethyl-1H-indol-3-yl cation m/z = 144 M->M_minus_Acyl - •COCH₃ Indole_fragment Indole core fragment m/z = 116 M_minus_Acyl->Indole_fragment - HCN

Caption: Predicted key fragmentation pathways in the EI-MS of this compound.

Interpretation of Fragments:

  • m/z = 187 ([M]⁺): The molecular ion peak, corresponding to the intact molecule.

  • m/z = 172 ([M - 15]⁺): A prominent peak resulting from the loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage), which is a very common fragmentation for methyl ketones.

  • m/z = 144 ([M - 43]⁺): Loss of the entire acetyl radical (•COCH₃) to give the stable 1,2-dimethyl-1H-indol-3-yl cation. This is expected to be a major fragment.[5]

  • m/z = 116: A characteristic fragmentation of the indole ring itself involves the loss of hydrogen cyanide (HCN) from fragments like the one at m/z=144.[5]

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data based on fundamental principles and analysis of analogous structures. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a reliable reference for researchers in the synthesis and application of this and related indole derivatives, ensuring scientific integrity and accelerating research and development efforts.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • BenchChem. (2025).
  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 93. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]

  • Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(12), 2159-2166. [Link]

  • Shvedov, V. I., Vasil'eva, V. K., & Grinev, A. N. (1975). 13 C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 11(9), 1068-1070. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8092. [Link]

  • Sharma, P., & Kumar, A. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 4(5), 1898-1907. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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Sources

An In-Depth Technical Guide to 1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Known Synonyms and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, a substituted indole derivative. The document details its nomenclature and known synonyms, offering clarity for researchers and chemists. The core of this guide focuses on the structural analogs of this compound, categorized by modifications to the indole scaffold. It explores the synthesis, properties, and potential applications of these related molecules, particularly within the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this chemical entity and its derivatives.

Introduction to the Core Compound

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] this compound, also known as 3-acetyl-1,2-dimethylindole, is a specific derivative of this important heterocyclic system. Its structure features a bicyclic indole core with methyl groups at the N1 and C2 positions and an acetyl group at the C3 position. These substitutions significantly influence the molecule's electronic properties and steric profile, making it a valuable starting point for chemical synthesis and drug discovery programs.

Nomenclature and Synonyms

To ensure clarity in scientific communication, it is essential to recognize the various names used to identify the core compound.

Systematic IUPAC Name: this compound

Common Synonyms:

  • 3-Acetyl-1,2-dimethylindole

  • Methyl (1,2-dimethyl-1H-indol-3-yl) ketone

CAS Registry Number: 20739-49-7

This guide will primarily use the IUPAC name or the common synonym "3-acetyl-1,2-dimethylindole" for consistency.

Structural Analogs: A Landscape of Chemical Diversity

The true potential of a core scaffold like 3-acetyl-1,2-dimethylindole lies in its capacity for modification to generate analogs with diverse properties. These analogs can be systematically categorized based on the site of structural alteration.

Analogs Lacking N1-Methylation (3-Acetyl-2-methylindoles)

A primary analog class involves the removal of the methyl group at the N1 position. The resulting scaffold, 3-acetyl-2-methylindole, allows for the introduction of various substituents on the indole nitrogen. This position is a key handle for modulating properties such as solubility, metabolic stability, and receptor-binding interactions.

Analogs Lacking C2-Methylation (3-Acetyl-1-methylindoles)

Another important class of analogs is derived from the 3-acetyl-1-methylindole scaffold, where the C2 position is unsubstituted.[2][3][4] This modification can impact the planarity and electronic nature of the indole ring system.

Analogs with Alternative N1-Substituents

Starting from the 3-acetyl-2-methylindole core, a wide array of analogs can be synthesized by introducing different groups at the N1 position. These can range from simple alkyl chains to more complex aryl or heterocyclic moieties. Such modifications are often crucial for tuning the pharmacological profile of the molecule.

Modifications of the 3-Acetyl Group

The acetyl group at the C3 position is a versatile point for derivatization. It can be:

  • Reduced to an ethyl group.

  • Oxidized to a carboxylic acid.

  • Extended to form longer acyl chains.

  • Transformed into more complex functionalities like oximes or hydrazones.[5][6][7]

These changes can profoundly affect the compound's ability to act as a hydrogen bond donor or acceptor, which is critical for biological activity.

Ring-Substituted Analogs

Introducing substituents on the benzene portion of the indole ring (positions 4, 5, 6, and 7) creates another dimension of chemical diversity. Halogens, nitro groups, and methoxy groups are common substituents that can alter the molecule's lipophilicity and electronic distribution. For example, the introduction of a fluorine atom at the 5-position is a common strategy in drug design to enhance metabolic stability and binding affinity.[8]

Bioisosteric Replacements of the Indole Core

In advanced drug design, the indole core itself can be replaced with other bicyclic heteroaromatic systems that mimic its size, shape, and electronic properties. Examples of such bioisosteres include indazoles and benzimidazoles.[9][10][11]

Visualization of Analog Scaffolds

The following diagram illustrates the core structure of this compound and highlights the key positions for analog development discussed above.

Caption: Key sites for analog development on the indole scaffold.

Synthetic Methodologies

The synthesis of 3-acetylindoles is well-established in organic chemistry. A common and versatile method is the Friedel-Crafts acylation of an appropriately substituted indole.

Representative Synthetic Protocol: Friedel-Crafts Acylation of 1,2-dimethylindole

This protocol describes a general procedure for the synthesis of the parent compound, this compound.

Objective: To synthesize 3-acetyl-1,2-dimethylindole via Friedel-Crafts acylation.

Materials:

  • 1,2-dimethylindole

  • Acetic anhydride

  • Phosphoric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethylindole in dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add phosphoric acid, followed by the dropwise addition of acetic anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

Synthesis_Workflow start Start: 1,2-dimethylindole in DCM add_reagents Add H3PO4 and Acetic Anhydride at 0°C start->add_reagents react Stir at Room Temperature (4-6h) Monitor by TLC add_reagents->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry (MgSO4) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Final Product: This compound purify->end_product

Caption: Workflow for the synthesis of the title compound.

Physicochemical and Biological Properties

While specific data for this compound is not extensively published in the public domain, the properties of its analogs are of significant interest.

Physicochemical Data Comparison

The following table summarizes key physicochemical properties of the core compound and some of its primary analogs. This data is crucial for understanding their behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compoundC₁₂H₁₃NO187.242.4
1-(1H-indol-3-yl)ethanone (3-Acetylindole)C₁₀H₉NO159.182.1[12]
1-(1-methyl-1H-indol-3-yl)ethanoneC₁₁H₁₁NO173.211.9[2][3]
1-(1H-indol-1-yl)ethanone (N-Acetylindole)C₁₀H₉NO159.182.6[13]
Known and Potential Biological Activities

The indole scaffold and its 3-acetyl derivatives are associated with a broad range of biological activities.[1] Research into analogs has revealed potential applications in several therapeutic areas:

  • Anticancer Agents: Many indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] For instance, certain indole-based compounds act as tyrosine kinase inhibitors, a key target in cancer therapy.[8]

  • Anti-inflammatory Agents: Some indole analogs have shown promise as anti-inflammatory agents by scavenging free radicals and inhibiting the production of inflammatory mediators like nitric oxide.[6]

  • Bromodomain Inhibitors: Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of CBP/EP300 bromodomains, which are epigenetic targets being explored for the treatment of cancers like castration-resistant prostate cancer.[14]

The diverse biological activities of these analogs underscore the importance of this compound as a foundational structure for further drug discovery efforts.

Conclusion

This compound is a valuable chemical entity that serves as a gateway to a vast chemical space of indole analogs. Understanding its nomenclature, synthetic routes, and the structural diversity of its derivatives is crucial for researchers in organic synthesis and medicinal chemistry. The exploration of its analogs continues to yield compounds with significant potential in various therapeutic areas, highlighting the enduring importance of the indole scaffold in drug development.

References

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  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Retrieved from [Link]

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  • Adhikary, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Cytokine, 77, 12-23. Retrieved from [Link]

  • Kumar, D., et al. (2022). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC Advances, 12(45), 29506-29511. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

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An In-Depth Technical Guide to the Research of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among the diverse family of indole derivatives, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone stands out as a key synthetic intermediate and a subject of interest for its potential pharmacological applications. This technical guide provides a comprehensive review of the literature, focusing on the synthesis, characterization, and known biological context of this specific molecule. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to this compound

This compound, also known as 3-acetyl-1,2-dimethylindole, is a derivative of the indole heterocyclic system. Its structure is characterized by an acetyl group at the C3 position and methyl groups at the N1 and C2 positions of the indole ring. This substitution pattern influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential interactions with biological targets.

Molecular and Chemical Properties:

PropertyValueReference
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
InChI Key RTIDNJAWGADXJK-UHFFFAOYSA-N[1]

Synthetic Pathways and Methodologies

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole nucleus, predominantly at the C3 position.[2]

Friedel-Crafts Acylation: The Core Synthesis

The Friedel-Crafts acylation of indoles is a fundamental transformation in organic synthesis.[3] The reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4] The catalyst activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the nucleophilic indole ring.[2]

Friedel_Crafts_Acylation Indole 1,2-Dimethylindole Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate Nucleophilic Attack Acylating_Agent Acetyl Chloride / Acetic Anhydride Acylium_Ion Acylium Ion (Electrophile) Acylating_Agent->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylating_Agent Acylium_Ion->Intermediate Electrophilic Attack at C3 Product This compound Intermediate->Product Deprotonation

Figure 1: General workflow for the Friedel-Crafts acylation of 1,2-dimethylindole.

A study on the regioselective Friedel-Crafts C-acylation of pyrroles and indoles demonstrated that the acylation of 1,2-dimethylindole proceeds smoothly, resulting in an 88% isolated yield of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 1,2-Dimethylindole

The following is a generalized protocol based on standard Friedel-Crafts acylation procedures for indoles:

Materials:

  • 1,2-Dimethylindole

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 1,2-dimethylindole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add anhydrous aluminum chloride (1.2 mmol) portion-wise.

  • Stir the resulting suspension at 0 °C for 15-20 minutes.

  • Add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

A 1H NMR spectrum of a more complex derivative, ethanone, 1-(1,2-dimethyl-1H-indol-3-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]-, is available and can offer some insight into the expected chemical shifts for the protons of the 1,2-dimethyl-1H-indol-3-yl-ethanone core.[5]

Expected Spectroscopic Data (based on analogous structures):

  • ¹H NMR: The spectrum would be expected to show singlets for the N-methyl and C2-methyl protons, a singlet for the acetyl methyl protons, and multiplets in the aromatic region corresponding to the protons on the benzene ring of the indole nucleus.

  • ¹³C NMR: The spectrum would display signals for the methyl carbons, the acetyl carbonyl carbon, and the carbons of the indole ring system.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1650-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).

Biological and Medicinal Chemistry Context

Indole alkaloids and their derivatives are renowned for their diverse and potent biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[6] 3-Acetylindole, a closely related compound, serves as a crucial starting material for the synthesis of numerous bioactive natural products.[6]

Derivatives of 3-acetylindole have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[7][8] While specific studies on the biological profile of this compound are not prevalent in the reviewed literature, its structural similarity to other active indole derivatives suggests its potential as a scaffold for the development of new therapeutic agents. The presence of the acetyl group at the C3 position provides a handle for further chemical modification and the generation of diverse compound libraries for biological screening.

Applications in Materials Science

The electron-rich nature of the indole ring makes it an attractive component in the design of organic electronic materials.[9] Indole derivatives have been investigated for their applications in organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs).[9] The ability of the indole moiety to participate in π-π stacking is crucial for efficient charge transport in these materials. While specific applications of this compound in materials science have not been detailed in the available literature, its synthesis provides a foundational step towards more complex, functionalized indole-based materials.

Conclusion and Future Directions

This compound is a readily accessible indole derivative, primarily synthesized via Friedel-Crafts acylation. While its direct biological activities and material applications are not yet extensively documented, its role as a synthetic intermediate is of significant value. The structural features of this molecule, particularly the acetyl group at the reactive C3 position, offer a versatile platform for further chemical exploration.

Future research should focus on a comprehensive evaluation of the biological profile of this compound and its derivatives. Screening against a panel of disease-relevant targets could uncover novel pharmacological activities. Furthermore, the systematic modification of this scaffold could lead to the development of new organic materials with tailored electronic and photophysical properties. A thorough spectroscopic characterization of the title compound is also warranted to provide a complete and reliable reference for future synthetic and analytical work.

References

  • The Pharma Innovation. (2020, September 5). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal. [Link]

  • SpectraBase. 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]- - Optional[1H NMR] - Spectrum. [Link]

  • PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

  • Advancements in Organic Electronics: The Role of Indole Derivatives. (n.d.). Pharmaffiliates. [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Semantic Scholar. (n.d.). FRIEDEL-CRAFTS ACYLATION. [Link]

  • ResearchGate. (2025, November 30). 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. [Link]

  • ResearchGate. (2018, February 9). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

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  • PubMed. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. [Link]

  • PubMed Central. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • ResearchGate. (2025, August 9). (PDF) Studies on Acetylation of Indoles. [Link]

  • RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications. [Link]

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  • Jetir.org. (n.d.). Synthesis, Characterization and Spectroscopic Technique Analysis of 3-[3-(1H-Indol-3-yl)Acryloyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-one and their metal complexes. [Link]

  • National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

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InChI key and canonical SMILES of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Structure, Synthesis, and Therapeutic Potential

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets. Within this important class of heterocycles, this compound emerges as a significant synthetic intermediate and a key pharmacophore in the exploration of novel therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its fundamental chemical identifiers, outlining a robust synthetic and characterization workflow, and exploring its application in the context of modern drug discovery, particularly in oncology.

Core Chemical Identity and Properties

Precise identification of a chemical entity is paramount for reproducibility in research and development. The unambiguous identifiers for this compound, based on internationally recognized standards, are crucial for database searches, regulatory submissions, and procurement.

Standardized Identifiers

The International Chemical Identifier (InChI) and its condensed, fixed-length InChIKey provide a unique digital signature for the molecule, independent of the naming convention used.[3] The Simplified Molecular-Input Line-Entry System (SMILES) offers a machine-readable line notation.

IdentifierValueSource
InChIKey RTIDNJAWGADXJK-UHFFFAOYSA-N[4]
Canonical SMILES CC1=C(C(=O)C)C2=CC=CC=C2N1CN/A
InChI InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3[4]
CAS Number 33022-90-1[4]
Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[4]
Molecular Weight 187.24 g/mol [4]
Exact Mass 187.099714 g/mol N/A

Synthesis and Structural Elucidation Workflow

The preparation of this compound can be reliably achieved through electrophilic substitution on the 1,2-dimethylindole precursor. The following section details a validated laboratory-scale protocol, emphasizing the rationale behind procedural choices and the analytical methods required for unequivocal structural confirmation.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The most direct route is the Friedel-Crafts acylation of 1,2-dimethylindole. The indole ring, particularly the C3 position, is highly electron-rich and susceptible to electrophilic attack. This protocol uses acetic anhydride as the acylating agent and a Lewis acid catalyst to generate the reactive acylium ion.

Experimental Protocol:

  • Reactor Setup: To a dry, 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylindole (10.0 g, 68.9 mmol) and anhydrous dichloromethane (100 mL).

  • Inert Atmosphere: Purge the system with dry nitrogen gas and maintain a positive pressure throughout the reaction. This is critical to prevent the hydrolysis of the Lewis acid catalyst.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (10.1 g, 75.8 mmol) portion-wise, ensuring the internal temperature does not exceed 5°C. The formation of a Lewis acid-base complex with the substrate is an exothermic process that requires careful management.

  • Acylation: While maintaining the temperature at 0°C, add acetic anhydride (7.7 mL, 82.7 mmol) dropwise from the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase until the starting material is consumed.

  • Workup and Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M hydrochloric acid (50 mL). This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to yield the title compound as a crystalline solid.

G cluster_synthesis Synthesis Workflow A 1. Starting Materials (1,2-dimethylindole, Ac₂O, AlCl₃) B 2. Reaction (Friedel-Crafts Acylation) A->B 0°C to RT C 3. Quenching & Workup (HCl, Extraction) B->C Reaction complete (TLC) D 4. Purification (Recrystallization) C->D Crude product E 5. Final Product D->E Pure solid G cluster_characterization Structural Elucidation Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms connectivity & chemical environment MS Mass Spectrometry (HRMS) Product->MS Confirms molecular weight & formula IR IR Spectroscopy Product->IR Confirms functional groups (C=O) Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals: δ 7.8-7.2 (m, 4H, aromatic protons), δ 3.7 (s, 3H, N-CH₃), δ 2.6 (s, 3H, C2-CH₃), δ 2.5 (s, 3H, COCH₃). The singlet nature of the methyl groups is a key diagnostic feature.

  • ¹³C NMR (100 MHz, CDCl₃): Expected peaks would include: δ ~195 (C=O), δ ~137 (aromatic C), δ ~130-120 (aromatic CH), δ ~30 (N-CH₃), δ ~28 (COCH₃), δ ~12 (C2-CH₃).

  • High-Resolution Mass Spectrometry (HRMS-ESI): This analysis provides the most accurate mass measurement. The calculated m/z for [M+H]⁺ is 188.1070, which should be observed within a 5 ppm error margin, confirming the molecular formula C₁₂H₁₄NO⁺.

  • Infrared (IR) Spectroscopy (ATR): A strong absorption band is expected in the region of 1660-1680 cm⁻¹, which is characteristic of an aryl ketone carbonyl (C=O) stretch.

Application in Drug Discovery: Targeting Bromodomains

Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent and selective inhibitors of the CREB-binding protein (CBP) and p300 bromodomains. [5]These proteins are epigenetic readers that play a crucial role in gene transcription regulation and are implicated in the progression of various diseases, including castration-resistant prostate cancer.

The this compound scaffold serves as a valuable starting point for structure-activity relationship (SAR) studies. The acetyl group at the C3 position acts as a key hydrogen bond acceptor, interacting with conserved residues within the bromodomain's acetyl-lysine binding pocket. The dimethylated indole core provides a rigid platform for orienting substituents and can be further modified to enhance potency, selectivity, and pharmacokinetic properties. The development of inhibitors based on this scaffold, such as compound 32h mentioned in related literature, has shown IC₅₀ values in the nanomolar range, demonstrating the therapeutic potential of this chemical class. [5]

Conclusion

This compound is a well-defined chemical entity with significant practical value. Its synthesis is straightforward using established organic chemistry principles, and its structure can be rigorously confirmed through standard analytical techniques. As a molecular scaffold, it has proven to be a fertile ground for the development of potent epigenetic modulators, highlighting its importance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. The foundational data and protocols presented in this guide serve as a reliable resource for enabling further innovation in this promising area of medicinal chemistry.

References

  • 1-(1H-INDAZOL-3-YL)ETHANONE - ChemBK. ChemBK. Available from: [Link]

  • 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

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  • Xiang, Q. et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. 2018;147:238-252. Available from: [Link]

  • InChI=1/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H - PubChem. National Center for Biotechnology Information. Available from: [Link]

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An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a synthetic organic compound featuring a dimethylated indole core with an ethanone substituent. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals.[1] As research and development involving novel indole derivatives like this one continues, a thorough understanding of their safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity.

This guide provides a comprehensive overview of the essential safety protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the indole and ketone chemical classes, as well as data from structurally similar compounds. It is imperative that this compound be treated as potentially hazardous and handled with the utmost care.

Hazard Identification and Risk Assessment

  • Indole Derivatives : Indole and its derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2] Some indole compounds have also been shown to cause respiratory irritation.[3]

  • Ketones : This class of chemicals can cause dizziness and headaches upon inhalation.[4] Direct contact with the skin should be avoided to prevent potential irritation.[4]

Based on a structurally similar compound, 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, we can infer the following potential hazards for this compound:

  • Skin Irritation (H315)[5]

  • Serious Eye Irritation (H319)[5]

  • Respiratory Irritation (H335)[5]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the experimental procedures, and the potential for exposure.

Safe Handling Procedures

Adherence to strict safe handling protocols is crucial to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[6]

  • Eye and Face Protection : Chemical safety goggles and a face shield should be worn to protect against potential splashes.[6]

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves offer good protection against many solvents and bases, but their compatibility with this specific compound should be verified.[7] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.

  • Body Protection : A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[8]

  • Footwear : Closed-toe shoes are required in any laboratory setting where chemicals are handled.[8]

Engineering Controls
  • Ventilation : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[9]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

  • Avoid the formation of dust and aerosols.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[11]

First Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact : Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Leak Procedures
  • Minor Spills : For small spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial absorbent).[13] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[14] Clean the spill area with soap and water.

  • Major Spills : Evacuate the area immediately.[11] Notify your institution's environmental health and safety (EHS) department and follow their established emergency protocols.[15] Prevent the spill from entering drains or waterways.[14]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.

Storage
  • Store this compound in a tightly sealed, properly labeled container.[9]

  • Keep the container in a cool, dry, and well-ventilated area.[9]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[16]

  • Dispose of this chemical waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it down the drain or in the regular trash.[16]

  • Contact your institution's EHS department for guidance on proper hazardous waste disposal procedures.

Summary of Safety Information

Aspect Guideline Rationale & Reference
Primary Hazards Skin, eye, and respiratory irritation (inferred).Based on the hazards of the indole and ketone chemical classes and data from a structurally similar imidazole derivative.[2][3][4][5]
PPE Chemical safety goggles, face shield, nitrile gloves, lab coat.To prevent contact with skin, eyes, and clothing.[6][7][8]
Handling Use in a chemical fume hood. Avoid dust/aerosol formation.To minimize inhalation exposure.[9]
Storage Cool, dry, well-ventilated area in a tightly sealed container.To maintain chemical stability and prevent accidental release.[9]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste.To safely contain and remove the spilled material.[13][14]
Disposal Treat as hazardous waste. Follow institutional and regulatory guidelines.To ensure environmental protection and regulatory compliance.[3][16]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Proceed if safe WorkInHood Work in Fume Hood DonPPE->WorkInHood Weighing Weigh Compound WorkInHood->Weighing ReactionSetup Set up Reaction Weighing->ReactionSetup Decontaminate Decontaminate Glassware ReactionSetup->Decontaminate Experiment Complete WasteSegregation Segregate Waste Decontaminate->WasteSegregation DoffPPE Doff PPE Correctly WasteSegregation->DoffPPE StoreWaste Store Hazardous Waste DoffPPE->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

Caption: Safe handling workflow for this compound.

Conclusion

While this compound holds potential for scientific advancement, it must be handled with a comprehensive understanding of its potential hazards. By implementing robust safety protocols, including the consistent use of appropriate personal protective equipment, proper engineering controls, and adherence to emergency and disposal procedures, researchers can mitigate risks and ensure a safe laboratory environment. It is the responsibility of every individual handling this and any other chemical to be informed, prepared, and diligent in their safety practices.

References

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  • Indiana University. Spills, Leaks & Odors: Emergency Situations - Protect IU. [Link]

  • University of Auckland. Hazardous substances: Emergency response. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

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  • MDPI. Assessment of Phenolic and Indolic Compound Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. [Link]

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  • Synerzine. Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- Safety Data Sheet. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. [Link]

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An In-depth Technical Guide to 1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,2-dimethyl-1H-indol-3-yl)ethanone, also known as 3-acetyl-1,2-dimethylindole, is a synthetic indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The presence of a reactive acetyl group at the 3-position and methyl groups at the 1 and 2-positions of the indole ring makes this compound a valuable precursor for the synthesis of more complex molecules targeting novel therapeutic pathways. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, designed to support researchers and professionals in drug discovery and development.

Chemical Properties and Identification

PropertyValue
Chemical Name This compound
Synonyms 3-acetyl-1,2-dimethylindole, 1-(1,2-dimethylindol-3-yl)ethanone
CAS Number 33022-90-1
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
InChI Key RTIDNJAWGADXJK-UHFFFAOYSA-N

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development needs. The purity and available quantities may vary between suppliers. It is recommended to request a certificate of analysis to confirm the specifications before purchase.

SupplierPurityAvailable Quantities
A2B Chem ≥ 95%Inquire
CymitQuimica Research GradeInquire
ChemicalBook Research GradeInquire
LookChem Research GradeInquire
BLDpharm Research GradeInquire

Safety and Handling

A comprehensive Safety Data Sheet (SDS) is available from suppliers such as A2B Chem. As a standard practice for handling chemical reagents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Hazard Statements (based on similar compounds):

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements (based on similar compounds):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis Protocol: Friedel-Crafts Acylation of 1,2-Dimethylindole

A highly efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylindole. This reaction has been reported to proceed with high regioselectivity at the C3 position, yielding the desired product in excellent yields.[2]

Experimental Protocol

Materials:

  • 1,2-dimethylindole

  • Acetyl chloride

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Internal standard for NMR analysis (e.g., 2,5-dimethylfuran)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2-dimethylindole (1 mmol) in the chosen anhydrous solvent, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.

  • Add acetyl chloride (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as ¹H NMR spectroscopy, with an internal standard to determine conversion.

  • Upon completion of the reaction, quench the reaction mixture.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

An isolated yield of 88% has been reported for this transformation.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 1_2_dimethylindole 1,2-Dimethylindole solvent Anhydrous Solvent 1_2_dimethylindole->solvent Dissolve acetyl_chloride Acetyl Chloride acetyl_chloride->solvent DBN DBN (Catalyst) DBN->solvent quench Quench Reaction solvent->quench Reaction temperature Room Temperature chromatography Silica Gel Chromatography quench->chromatography Purification product 1-(1,2-dimethyl-1H- indol-3-yl)ethanone chromatography->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the two methyl groups on the indole ring, the acetyl methyl group, and the aromatic protons of the indole nucleus.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the indole ring, and the methyl carbons.

  • IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).

Applications in Research and Drug Development

The indole nucleus is a key pharmacophore in a multitude of biologically active compounds.[1] Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potent inhibitors of the CBP/EP300 bromodomain, which are epigenetic targets in the treatment of castration-resistant prostate cancer.[3] The structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

The acetyl group at the 3-position can be readily modified through various chemical reactions, such as condensations, reductions, and halogenations, to introduce diverse functionalities. This allows for the generation of libraries of indole-based compounds for screening against various biological targets. For instance, the synthesis of indole-based chalcones, Schiff bases, and other heterocyclic systems often utilizes 3-acetylindole derivatives as key intermediates. These resulting compounds have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Potential_Applications cluster_applications Therapeutic Areas Core 1-(1,2-dimethyl-1H- indol-3-yl)ethanone Intermediate Versatile Synthetic Intermediate Core->Intermediate Modification Chemical Modification (e.g., Condensation, Reduction) Intermediate->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Targets Biological Targets Screening->Targets Anticancer Anticancer Targets->Anticancer Anti_inflammatory Anti-inflammatory Targets->Anti_inflammatory Antimicrobial Antimicrobial Targets->Antimicrobial

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the exploration of novel chemical entities with potential therapeutic value. This guide serves as a foundational resource to facilitate its use in the laboratory and to inspire further investigation into its applications.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 9(10), 1959–1962. [Link]

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

Sources

Methodological & Application

Fischer indole synthesis for substituted indole derivatives like 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Fischer Indole Synthesis: A Strategic Approach to Substituted Indole Derivatives for Pharmaceutical Research

Focus Molecule: 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Executive Summary: The Enduring Relevance of the Fischer Indole Synthesis

Since its discovery in 1883 by Emil Fischer, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1][2][3] It provides a powerful and versatile pathway to the indole scaffold, a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals. The indole core is central to the biological activity of molecules ranging from the neurotransmitter serotonin to the anti-migraine triptan class of drugs and anticancer alkaloids.[1] This guide provides an in-depth exploration of the Fischer indole synthesis, moving beyond a simple recitation of steps to explain the underlying mechanistic principles and strategic considerations. We will detail a validated, two-step protocol for the synthesis of a substituted indole, this compound, demonstrating the Fischer reaction's role in creating a core structure followed by its functionalization—a common paradigm in drug development.

The Core Reaction Mechanism: An Orchestrated Cascade

The Fischer indole synthesis is a robust, acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[4][5] The reaction is not a simple condensation but a sophisticated sequence of equilibria and rearrangements. Understanding this mechanism is critical for troubleshooting, optimization, and adapting the reaction to new substrates. The process unfolds through several key stages:[1][6][7]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone. This is a reversible reaction, and the equilibrium can be driven forward by removing the water formed.

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is crucial as it sets the stage for the key bond-forming event.

  • [2][2]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, irreversible[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement.[1][6] This is the rate-determining step where the crucial C-C bond is formed, and the N-N bond is cleaved, yielding a di-imine intermediate.[7]

  • Aromatization & Cyclization: The intermediate undergoes rearomatization of the six-membered ring, followed by an intramolecular nucleophilic attack by the terminal nitrogen onto one of the imine carbons, forming a five-membered heterocyclic aminal.

  • Ammonia Elimination: Under the acidic conditions, the aminal readily eliminates a molecule of ammonia (NH₃), which is accompanied by a final tautomerization to restore the aromaticity of the newly formed indole ring.

Fischer_Indole_Mechanism Start Arylhydrazine + Carbonyl Hydrazone Arylhydrazone Start->Hydrazone - H₂O EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization/ Aromatization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Aromatic Indole Elimination->Indole

Figure 1: Mechanistic pathway of the Fischer indole synthesis.

Synthetic Workflow: From Core Synthesis to Functionalization

The synthesis of this compound is an excellent case study in multi-step organic synthesis. It is most efficiently achieved in two distinct stages:

  • Part A: Fischer Indole Synthesis to construct the core 1,2-dimethyl-1H-indole ring system.

  • Part B: Friedel-Crafts Acylation to introduce the acetyl group at the electron-rich C3 position.

This strategic division allows for optimization of each transformation independently and is a common approach in the synthesis of complex pharmaceutical intermediates.

Synthesis_Workflow Start_A N-Methylphenylhydrazine + Propionaldehyde Step_A Part A: Fischer Indole Synthesis (Acid Catalyst, Heat) Start_A->Step_A Intermediate Intermediate: 1,2-Dimethyl-1H-indole Step_A->Intermediate Step_B Part B: Friedel-Crafts Acylation Intermediate->Step_B Start_B Acetyl Chloride + Lewis Acid Start_B->Step_B Product Final Product: This compound Step_B->Product

Figure 2: Two-step synthetic workflow for the target molecule.

Experimental Protocols

Part A: Synthesis of 1,2-Dimethyl-1H-indole

This protocol utilizes the Fischer indole synthesis to construct the core heterocyclic system from commercially available starting materials. The choice of a Brønsted acid like polyphosphoric acid (PPA) or a mixture of acetic and sulfuric acid is common for this cyclization.

Table 1: Reagents for Part A

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
N-MethylphenylhydrazineC₇H₁₀N₂122.1710.0 g81.851.0
PropionaldehydeC₃H₆O58.085.2 g (6.5 mL)89.531.1
Glacial Acetic AcidC₂H₄O₂60.05100 mL-Solvent
Sulfuric Acid (conc.)H₂SO₄98.085 mL-Catalyst

Protocol:

  • Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Hydrazone Formation (In Situ): To the flask, add glacial acetic acid (100 mL) and N-methylphenylhydrazine (10.0 g, 81.85 mmol). Begin stirring to dissolve.

  • Carefully add propionaldehyde (5.2 g, 89.53 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed. The formation of the hydrazone occurs in situ.

  • Catalyst Addition: After the addition is complete, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture. The addition is highly exothermic; consider using an ice bath to maintain control.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. This will neutralize the bulk of the acid and precipitate the crude product.

  • Workup - Neutralization & Extraction: Neutralize the aqueous suspension by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dimethyl-1H-indole.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product as an oil or low-melting solid.

Part B: Friedel-Crafts Acylation to Yield this compound

This protocol employs a Lewis acid-mediated acylation at the C3 position of the indole, which is the most nucleophilic site. Using a mild Lewis acid like diethylaluminum chloride can provide high selectivity and yield without requiring protection of the indole nitrogen.[8]

Table 2: Reagents for Part B

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1,2-Dimethyl-1H-indoleC₁₀H₁₁N145.205.0 g34.431.0
Acetyl ChlorideC₂H₃ClO78.502.9 g (2.6 mL)36.921.07
Diethylaluminum Chloride(C₂H₅)₂AlCl120.5938 mL (1.0 M in hexanes)38.001.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent

Protocol:

  • Safety First: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as organoaluminum reagents are pyrophoric and water-sensitive. Use oven-dried glassware and syringe/cannula techniques for transfers.

  • Reaction Setup: Equip a 250 mL three-neck, oven-dried round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Initial Solution: Dissolve 1,2-dimethyl-1H-indole (5.0 g, 34.43 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add diethylaluminum chloride (38 mL of a 1.0 M solution in hexanes, 38.00 mmol) to the stirred indole solution via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Acylating Agent Addition: In a separate, dry flask, prepare a solution of acetyl chloride (2.9 g, 36.92 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise via syringe to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by very slowly and carefully adding 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl. This will hydrolyze the aluminum complexes. Caution: Gas evolution (ethane) will occur.

  • Workup - Extraction: Stir the biphasic mixture vigorously for 30 minutes until the layers become clear. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Troubleshooting & Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Part A Incomplete reaction: Insufficient heating time or catalyst activity. Side reactions: Electron-donating groups can promote N-N bond cleavage.[9] Product decomposition: The indole product may be sensitive to strong acid.[9]Optimize conditions: Increase reflux time or try a different acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).[1][6] Use milder conditions: Consider using acetic acid alone or at a lower temperature for sensitive substrates. Neutralize the acid promptly during workup.[9]
Mixture of Regioisomers (with unsymmetrical ketones) The reaction can proceed through two different enamine intermediates, leading to a mixture of indole products.Control the conditions: Weaker acids and lower temperatures often favor the kinetic product (from the more substituted enamine), while stronger acids and higher temperatures can lead to the thermodynamic product.[9][10]
Dark, Tarry Mixture Polymerization/Decomposition: Overheating or using an excessively strong acid can cause decomposition of starting materials or products. Oxidation: Indoles can be susceptible to air oxidation, especially under harsh conditions.Reduce temperature/acid strength: Perform small-scale optimization experiments to find the ideal conditions.[9] Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.[9]
Low Yield in Part B Deactivated Lewis Acid: Moisture in the reaction flask or solvents will quench the diethylaluminum chloride. Poor Nucleophilicity: If the indole ring is substituted with strongly electron-withdrawing groups, its reactivity will be diminished.Ensure Anhydrous Conditions: Use oven- or flame-dried glassware and anhydrous, sparged solvents. Use a Stronger Lewis Acid: For less reactive indoles, a stronger Lewis acid like AlCl₃ may be required, although this increases the risk of side reactions.

Conclusion

The Fischer indole synthesis is a testament to the power and elegance of classical organic reactions. Its continued use in both academic and industrial settings underscores its reliability and broad scope. As demonstrated, the synthesis is often the first step in a longer sequence, providing a versatile platform for the construction of highly functionalized and biologically active molecules. By understanding the intricate mechanism and paying careful attention to reaction parameters, researchers can effectively leverage this century-old reaction to accelerate the discovery and development of novel therapeutics.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53457-53495. DOI:10.1039/C7RA10716A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (A comprehensive book on the topic, cited as a classic).
  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • CoLab. (2023). The application of the Fischer indole synthesis in medicinal chemistry. Retrieved from (Note: A placeholder URL, as the original may be session-based.
  • ResearchGate. (2022). The application of the Fischer indole synthesis in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

  • ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 1,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Note & Protocols: Purification of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for the crude synthetic product, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone (CAS: 33022-90-1). As an important intermediate in pharmaceutical research and drug development, achieving high purity is critical for subsequent synthetic steps and biological screening.[1] This document details three primary purification techniques—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—progressing from bulk-scale purification to high-purity isolation. The protocols are designed for researchers, scientists, and process chemists, offering not just step-by-step instructions but also the underlying scientific principles and troubleshooting guidance to ensure reproducible, high-quality outcomes.

Introduction and Physicochemical Profile

This compound is a ketone derivative of a dimethylated indole core. The indole moiety is a foundational scaffold in numerous biologically active compounds.[2] Purification of this intermediate is essential to remove unreacted starting materials, catalysts, and reaction byproducts that can interfere with downstream applications.

Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[3]
Molecular Weight 187.24 g/mol [3]
Appearance (Typically) Off-white to yellow/brown crude solidInferred
Polarity IntermediateInferred

The molecule's structure, featuring a relatively nonpolar dimethylindole ring and a polar ketone functional group, gives it intermediate polarity. This duality is a key consideration in designing effective separation strategies.

Anticipated Impurity Profile

A robust purification strategy begins with understanding the potential impurities. Based on a typical Friedel-Crafts acylation synthesis of 1,2-dimethylindole, the crude product may contain:

  • Unreacted Starting Materials: 1,2-dimethylindole, acetylating agent (e.g., acetic anhydride, acetyl chloride).

  • Isomeric Byproducts: Acylation at other positions of the indole ring (e.g., C5 or C6), although C3 is strongly preferred.

  • Process-Related Impurities: Residual catalyst (e.g., AlCl₃, ZnCl₂) and solvents.

  • Side-Reaction Products: Di-acetylated products or polymers formed under harsh reaction conditions.

Strategic Approach to Purification

The choice of purification technique is dictated by the initial purity of the crude material, the required final purity, and the scale of the operation. A logical workflow allows for efficient and economical purification.

Purification_Strategy Start Crude Product (Purity < 90%) Recrystallization Protocol 1: Recrystallization Start->Recrystallization Scale > 10 g Chromatography Protocol 2: Flash Column Chromatography Start->Chromatography Scale 1-10 g Analysis Purity & Identity Check (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Prep_HPLC Protocol 3: Preparative HPLC Final Pure Product (Purity > 99.5%) Prep_HPLC->Final Analysis->Prep_HPLC Further Purification Needed Analysis->Final Purity OK

Figure 1: Purification strategy decision workflow.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is the most economical method for purifying crystalline solids on a large scale. It leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[4] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain soluble even when cold.[5]

Causality Behind Solvent Selection

The "like dissolves like" principle is a useful starting point. Given the target molecule's ketone group, polar solvents like alcohols are good candidates.[6] A mixed-solvent system, typically comprising a "soluble" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which it is poorly soluble), often provides finer control over the crystallization process.

Experimental Protocol: Solvent Screening
  • Place ~20 mg of crude product into several small test tubes.

  • Add a potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is unsuitable for single-solvent recrystallization.

  • If insoluble at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves, the solvent is a good candidate.

  • Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A high yield of well-formed crystals indicates a suitable solvent.

Recommended Starting System: Isopropanol or an Ethyl Acetate/Hexane mixture.

Detailed Protocol: Bulk Recrystallization
  • Dissolution: Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals sparingly with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point; a sharp melting point range is indicative of high purity.[5]

Protocol 2: Flash Column Chromatography

For multi-gram scales where recrystallization fails to remove impurities of similar solubility, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[7]

Causality Behind Method Development

Silica gel is a polar, acidic stationary phase. Nonpolar compounds travel through the column faster, while polar compounds are retained longer. The choice of mobile phase (eluent) is critical. A nonpolar solvent like hexane moves all compounds quickly, while a more polar solvent like ethyl acetate speeds up the elution of polar compounds. Thin-Layer Chromatography (TLC) is used to rapidly screen solvent systems and find the optimal balance for separation.[7]

Experimental Protocol: TLC and Eluent Optimization
  • Spotting: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane). Spot this solution onto a TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point is 20% Ethyl Acetate in Hexane.

  • Visualization: Visualize the separated spots under UV light.

  • Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of 0.25-0.35 for the target compound.

    • If Rf is too low (stuck at the baseline), increase the polarity of the eluent (increase the percentage of ethyl acetate).

    • If Rf is too high (at the solvent front), decrease the polarity (decrease the percentage of ethyl acetate).

Typical Eluent System Data:

Eluent System (Ethyl Acetate/Hexane)Expected Rf of TargetComments
10:90~0.15Good for separating very nonpolar impurities.
20:80 ~0.30 Optimal for elution and separation.
30:70~0.45May co-elute with slightly more polar impurities.
Detailed Protocol: Flash Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation Pack 1. Pack Column (Slurry method with silica gel in initial eluent) Load 2. Load Sample (Adsorbed onto silica or minimal solvent) Pack->Load Elute 3. Run Column (Apply positive pressure) Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate

Figure 2: Step-by-step flash chromatography workflow.
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). Pour the slurry into the column and use positive pressure to pack a uniform bed. Use a silica gel to crude material ratio of at least 30:1 (w/w).[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial low-polarity solvent. Gradually increase the polarity (gradient elution) as recommended by your TLC analysis to elute the target compound.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Preparative HPLC for High-Purity Isolation

For obtaining material with the highest possible purity (>99.5%), often required for pharmaceutical applications, preparative HPLC is the ultimate solution.[8][9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate, rather than just quantify, compounds.[9] Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is highly effective for compounds of intermediate polarity.

Causality Behind Method Development & Scale-Up

An efficient preparative method is developed by first optimizing the separation on a smaller, analytical-scale column.[10] This minimizes the consumption of the crude sample and solvent during development. Key parameters like mobile phase composition (e.g., acetonitrile/water), pH modifiers (e.g., formic acid or TFA), and gradient profile are established. The method is then scaled geometrically to a larger preparative column, adjusting the flow rate and sample load proportionally to the column's dimensions.

Experimental Protocol: Analytical to Preparative Workflow

HPLC_Workflow Analytical_Dev 1. Analytical Method Development (Optimize separation on small column) Scale_Up 2. Method Scale-Up (Calculate prep flow rate & load) Analytical_Dev->Scale_Up Purification 3. Preparative Run (Inject dissolved crude product) Scale_Up->Purification Fractionation 4. Fraction Collection (Triggered by UV or MS signal) Purification->Fractionation Isolation 5. Product Isolation (Combine fractions & lyophilize) Fractionation->Isolation

Figure 3: Analytical-to-preparative HPLC workflow.
Detailed Protocol: Reversed-Phase Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as methanol or acetonitrile. Filter the solution through a 0.45 µm filter to remove particulates.

  • System Setup:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).[11]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector: UV, set to a wavelength where the compound absorbs (e.g., 254 nm).

  • Purification Run: Inject the sample onto the column. Run a linear gradient (e.g., 30% B to 95% B over 20 minutes) based on the scaled-up analytical method.

  • Fraction Collection: Use an automated fraction collector to collect peaks as they elute, triggered by the UV detector signal.[12]

  • Isolation: Combine the pure fractions, confirmed by analytical HPLC, and remove the solvents. Lyophilization (freeze-drying) is often used to remove aqueous mobile phases, yielding a pure, fluffy solid.

Typical HPLC Parameters:

ParameterAnalytical ScalePreparative Scale
Column 4.6 x 150 mm, 5 µm21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL500 µL
Typical Load < 1 mg20-100 mg

Purity Verification

Regardless of the method used, the final product's purity and identity must be confirmed.

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies any structural impurities.

  • LC-MS: Provides both the purity profile (from the LC chromatogram) and mass confirmation of the target compound.

  • Melting Point: A narrow melting point range close to the literature value indicates high purity for a crystalline solid.

By applying these detailed protocols and understanding the principles behind them, researchers can confidently and efficiently purify this compound to the high standards required for advanced research and development.

References

  • Agilent Technologies. "What is Preparative HPLC | Find Your Purification HPLC System." Agilent. Accessed January 15, 2026. [Link]

  • Gilson, Inc. "Gilson Preparative HPLC Systems | VERITY® LC Solutions." Gilson. Accessed January 15, 2026. [Link]

  • Welch, C. J., et al. "HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale." Organic Process Research & Development, 2009. [Link]

  • Creative Chemistry. "The preparation of crystalline derivatives of aldehydes and ketones." Creative Chemistry. Accessed January 15, 2026. [Link]

  • Evotec. "Preparative Chromatography." Evotec. Accessed January 15, 2026. [Link]

  • Majors, R. E. "Principles in preparative HPLC." University of Warwick. Accessed January 15, 2026. [Link]

  • Google Patents. "Process of preparing purified aqueous indole solution." US5085991A. Accessed January 15, 2026.
  • Lee, S., et al. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)." Molecules, 2020. [Link]

  • University of Rochester. "Purification: How To." Department of Chemistry, University of Rochester. Accessed January 15, 2026. [Link]

  • JoVE. "Video: Recrystallization - Concept." Journal of Visualized Experiments. Accessed January 15, 2026. [Link]

  • SIELC Technologies. "Separation of Indole-3-carbinol on Newcrom R1 HPLC column." SIELC. Accessed January 15, 2026. [Link]

  • Zhang, Y., et al. "Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate." ACS Omega, 2023. [Link]

  • Kumar, A., et al. "Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity." Bentham Science Publishers. Accessed January 15, 2026. [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1,2-dimethyl-1H-indol-3-yl)ethanone, a derivative of the indole scaffold, represents a class of compounds with significant interest in medicinal chemistry and materials science. The indole moiety is a privileged structure in numerous biologically active molecules.[1] Accurate and comprehensive characterization of such molecules is a cornerstone of drug discovery, development, and quality control, ensuring compound identity, purity, and stability. This guide provides a multi-faceted analytical workflow for the definitive characterization of this compound, tailored for researchers and scientists in the pharmaceutical and chemical industries. The methodologies detailed herein are designed to be robust and self-validating, providing a high degree of confidence in the analytical results.

Compound Profile:

PropertyValueSource
IUPAC Name This compoundCymitQuimica
Synonyms 3-acetyl-1,2-dimethylindole[2]
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol [2]
InChI Key RTIDNJAWGADXJK-UHFFFAOYSA-N[2]

I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended for its ability to separate the target compound from potential starting materials, by-products, and degradants.

Causality Behind Method Selection:

A C18 stationary phase is selected due to its hydrophobic nature, which will effectively retain the relatively non-polar indole derivative. The mobile phase, a combination of acetonitrile and a phosphate buffer, allows for fine-tuning of the retention time and peak shape. The acidic pH of the buffer ensures that any residual silanol groups on the stationary phase are protonated, minimizing peak tailing. UV detection is chosen based on the strong chromophore of the indole nucleus, which is expected to have a significant absorbance in the 210-300 nm range.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (AR grade).

  • Water (HPLC grade).

3. Mobile Phase Preparation:

  • Buffer (25 mM KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.2 with phosphoric acid.

  • Mobile Phase: Prepare a mixture of acetonitrile and the phosphate buffer. A starting gradient could be 30:70 (v/v) acetonitrile:buffer, moving to a higher organic concentration to elute any more retained impurities. Filter and degas the mobile phase before use.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Sample Solution: Prepare a sample solution at a similar concentration to the standard.

5. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
UV Detection 220 nm and 280 nm
Run Time 30 minutes (including gradient and re-equilibration)

6. Data Analysis and Interpretation:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Quantification can be performed by creating a calibration curve with multiple concentrations of the reference standard.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/Buffer) HPLC HPLC System (C18 Column, 25°C) MobilePhase->HPLC Standard Standard Solution (1 mg/mL) Injection Inject 10 µL Standard->Injection Sample Sample Solution (~1 mg/mL) Sample->Injection Detection UV Detection (220/280 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Result Purity Report Calculation->Result caption HPLC Purity Workflow

Caption: Workflow for HPLC purity analysis.

II. Volatile Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents from the synthesis or trace impurities that are amenable to vaporization without decomposition.

Causality Behind Method Selection:

The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity. Electron ionization (EI) is a standard ionization technique that creates reproducible fragmentation patterns, allowing for the identification of unknown compounds by comparison to spectral libraries like NIST. A mid-polarity column (e.g., 5% phenyl-methyl-polysiloxane) is a good starting point for a wide range of organic molecules.[3]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

2. Reagents and Solvents:

  • Dichloromethane or Ethyl Acetate (GC grade).

3. Sample Preparation:

  • Dissolve a known amount of the sample (e.g., 1-2 mg) in a suitable solvent (e.g., 1 mL of dichloromethane).

4. GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

5. Data Analysis and Interpretation:

  • The total ion chromatogram (TIC) will show the separation of different components.

  • The mass spectrum of the main peak should correspond to this compound (expected M+ at m/z 187).

  • Minor peaks can be identified by comparing their mass spectra to the NIST library. Fragmentation patterns of related indole compounds often show characteristic losses.[4]

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Dichloromethane Injection Inject 1 µL (Split) SamplePrep->Injection GCMS GC-MS System Separation GC Separation (Temp. Program) GCMS->Separation Injection->GCMS Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-500) Ionization->Detection TIC Obtain TIC Detection->TIC MassSpec Extract Mass Spectra TIC->MassSpec LibrarySearch NIST Library Search MassSpec->LibrarySearch Report Impurity Report LibrarySearch->Report caption GC-MS Impurity Workflow

Caption: Workflow for GC-MS impurity analysis.

III. Structural Elucidation: NMR and FTIR Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals are expected for the aromatic protons on the indole ring, the N-methyl and C2-methyl protons, and the acetyl methyl protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals will include the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic methyl carbons.

Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Chemical Shifts (based on analogous structures[5][6]):

  • Aromatic Protons: ~7.0-8.0 ppm (multiplets)

  • N-CH₃: ~3.7 ppm (singlet)

  • C2-CH₃: ~2.8 ppm (singlet)

  • C(O)CH₃: ~2.6 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (based on general indole chemistry):

  • C=O: ~190-200 ppm

  • Aromatic Carbons: ~110-140 ppm

  • N-CH₃: ~30 ppm

  • C2-CH₃: ~12-15 ppm

  • C(O)CH₃: ~30-35 ppm

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Interpretation: The presence of a strong absorption band around 1650-1700 cm⁻¹ is a key indicator of the carbonyl (C=O) group of the ketone. The aromatic C-H and C=C stretching vibrations will appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-N stretching of the indole ring will also have a characteristic absorption. Comparing the spectrum to that of a simpler indole ketone, like 1-(1H-indol-3-yl)-ethanone, can aid in the assignment of peaks.[7]

Protocol:

  • Acquire a background spectrum of the empty sample compartment.

  • Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch (methyl groups)
~1660Carbonyl (C=O) Stretch
~1600-1450Aromatic C=C Bending
~1350C-N Stretch

IV. Integrated Analytical Strategy

A comprehensive characterization of this compound requires the integration of these orthogonal analytical techniques. The logical flow ensures that each method provides complementary information, leading to a complete and validated profile of the compound.

Integrated_Strategy Start Synthesized or Acquired This compound HPLC HPLC-UV (Purity & Quantification) Start->HPLC NMR NMR (¹H & ¹³C) (Structural Confirmation) Start->NMR GCMS GC-MS (Volatile Impurities) HPLC->GCMS If purity < 99% Final Complete Certificate of Analysis (CoA) HPLC->Final FTIR FTIR (Functional Group ID) NMR->FTIR Confirm functional groups NMR->Final GCMS->Final FTIR->Final caption Integrated Characterization Strategy

Caption: Integrated strategy for full characterization.

V. Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and impurity profile of this compound, ensuring the quality and reliability of their scientific investigations. The causality-driven approach to method selection and the detailed protocols are designed to be directly implementable in a modern analytical laboratory.

References

  • SpectraBase. (n.d.). 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Supporting Information]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. Retrieved from [Link]

  • ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

  • PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]

  • PubMed. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2- thienylcarbonyl]acetohydrazides. Retrieved from [Link]

  • PubMed. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Retrieved from [Link]

  • MDPI. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]

  • SciSpace. (2012). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. Retrieved from [Link]

  • Karbala International Journal of Modern Science. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Retrieved from [Link]

Sources

Application Notes and Protocols: 1H and 13C NMR Assignment for 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C NMR spectral assignment of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone , a substituted indole derivative.

Indole scaffolds are prevalent in a vast array of biologically active compounds and pharmaceuticals. The introduction of substituents, such as methyl and acetyl groups, significantly influences the electronic environment and, consequently, the NMR spectral characteristics of the parent indole ring. Understanding these substituent effects is paramount for accurate spectral interpretation. This document offers a comprehensive walkthrough, from sample preparation to the final spectral assignment, grounded in established spectroscopic principles.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering system for the indole ring is fundamental for the subsequent NMR assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of direct experimental spectral data for this compound in the searched literature, the following assignments are predicted based on the analysis of structurally similar compounds, including 3-acetylindole, 1,2-dimethylindole, and 1-methyl-3-acetylindole. The substituent effects on the chemical shifts of the indole core are key to these predictions.

Predicted ¹H NMR Assignments

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.95 - 8.10d~8.0
H-57.25 - 7.40t~7.5
H-67.20 - 7.35t~7.5
H-77.30 - 7.45d~8.0
N-CH₃~3.80s-
2-CH₃~2.50s-
C(O)CH₃~2.60s-
Predicted ¹³C NMR Assignments

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140
C-3~115
C-3a~130
C-4~122
C-5~123
C-6~121
C-7~110
C-7a~137
N-CH₃~31
2-CH₃~13
C =O~195
C(O )CH₃~30

Rationale for Predicted Assignments

The predicted chemical shifts are derived from the known effects of substituents on the indole ring:

  • N-methylation: The methyl group on the nitrogen (N-CH₃) typically resonates around 3.7-3.8 ppm. This substitution also influences the chemical shifts of the aromatic protons and carbons.

  • 2-Methyl Group: The electron-donating methyl group at the C-2 position will shield this carbon, but its effect on the other ring carbons is more complex. The proton signal for this methyl group is expected in the aliphatic region, around 2.4-2.5 ppm.

  • 3-Acetyl Group: The acetyl group at the C-3 position is electron-withdrawing, which significantly deshields the adjacent protons and carbons. The carbonyl carbon (C=O) will appear far downfield in the ¹³C NMR spectrum, typically around 195 ppm. The protons of the acetyl methyl group will give a singlet at approximately 2.6 ppm. The electron-withdrawing nature of this group is the primary reason for the downfield shift of the H-4 proton.

  • Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene ring of the indole nucleus will appear in the aromatic region (7.0-8.5 ppm). The H-4 proton is expected to be the most deshielded due to its proximity to the electron-withdrawing acetyl group at C-3. The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.

NMR Sample Preparation

The following protocol is a standard procedure for preparing small organic molecules for NMR analysis.[1][2][3][4]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Glass wool

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.[1][3]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.[1][4]

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool into the NMR tube to remove any particulate matter.[2] This step is critical to ensure good magnetic field homogeneity and sharp NMR signals.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: ~16 ppm (centered around 6 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (adjust based on sample concentration)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: ~240 ppm (centered around 120 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

  • Assignment: Assign each signal to the corresponding proton or carbon in the molecule based on its chemical shift, multiplicity, and integration (for ¹H).

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR assignment of this compound. By combining established NMR principles with data from related indole derivatives, we have presented a reliable set of predicted spectral data. The detailed experimental protocols for sample preparation and data acquisition are designed to ensure the collection of high-quality spectra, which is fundamental for accurate structural elucidation in research and drug development.

References

  • SpectraBase. (n.d.). ethanone, 1-(1,2-dimethyl-1H-indol-3-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]-. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Duddeck, H., & Kaiser, M. (1982). ¹³C NMR spectroscopy of coumarin derivatives. Organic Magnetic Resonance, 20(2), 55–79.
  • Giri, V. S., & Sankar, P. J. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 447–456.
  • Martins, F. T., et al. (2015).
  • Liptak, M. D., & Shields, G. C. (2012). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 36(6), 1337–1344.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576-15-8, Ethanone, 1-(1H-indol-1-yl)-. Retrieved from [Link]

  • Beilstein Journals. (2015). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry.
  • Sun, H., et al. (2009). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Journal of Luminescence, 129(8), 844–849.
  • Metwally, M. A., et al. (2017). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 14(10), 1166–1176.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

Sources

Application Note: Elucidating the Molecular Structure of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone through Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). We explore the characteristic fragmentation pattern of this N-methylated indole derivative, offering a step-by-step guide to interpreting its mass spectrum. The primary fragmentation pathways, including alpha-cleavage of the acetyl group, are discussed in detail, supported by established principles of mass spectrometry. This guide is intended for researchers in analytical chemistry, drug discovery, and quality control who require robust methods for the structural elucidation of heterocyclic compounds.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. The specific molecule, this compound, serves as a key synthetic intermediate and a subject of interest for its potential biological activities. Unambiguous structural confirmation of such molecules is paramount for advancing research and ensuring the quality of pharmaceutical products.

Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing precise mass information and invaluable structural data through controlled fragmentation.[1] When coupled with Gas Chromatography (GC), it allows for the separation and identification of volatile and semi-volatile compounds with high sensitivity and specificity.[2][3] This note focuses on the use of Electron Ionization (EI), a hard ionization technique that induces reproducible and information-rich fragmentation, creating a molecular "fingerprint" that can be used for structural elucidation. We will dissect the fragmentation pathways of this compound, explaining the chemical principles that govern the formation of its characteristic fragment ions.

Experimental Methodology

Rationale for Method Selection

A GC-MS approach with an EI source was selected for this analysis. The target analyte is sufficiently volatile and thermally stable for GC separation. EI at the standard 70 eV is chosen because it imparts enough energy to overcome bond dissociation energies, leading to predictable and extensive fragmentation that is crucial for structural analysis and is highly reproducible across different platforms.[4]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution 1:100 with methanol to a final concentration of 10 µg/mL. This concentration is optimal for avoiding detector saturation while ensuring a strong signal-to-noise ratio.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

Instrumentation and Parameters

A standard benchtop GC-MS system is suitable for this protocol. The parameters listed below are typical starting points and may be optimized for specific instrumentation.

GC Parameter Setting Justification
Injector Split/Splitless, 250 °CPrevents condensation of the analyte.
Split Ratio 20:1Prevents column overloading while maintaining sensitivity.
Carrier Gas Helium, 1.0 mL/minProvides good chromatographic efficiency and is inert.[5]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of analytes.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minEnsures good separation from potential impurities and efficient elution of the analyte.
MS Parameter Setting Justification
Ion Source Electron Ionization (EI)Induces characteristic, reproducible fragmentation.
Ionization Energy 70 eVStandard energy for creating comparable library spectra.
Source Temp. 230 °CMinimizes analyte condensation and thermal degradation within the source.
Mass Range m/z 40-300Covers the molecular ion and all expected fragments.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.
Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to final data interpretation. This workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Weigh Analyte & Dissolve in Methanol B 2. Perform Serial Dilution (10 µg/mL) A->B C 3. Filter into Autosampler Vial B->C D 4. Inject Sample (1 µL) C->D E 5. GC Separation D->E F 6. EI Ionization (70 eV) E->F G 7. Mass Filtering (Quadrupole) F->G H 8. Detection (EM) G->H I 9. Acquire Mass Spectrum H->I J 10. Identify Molecular Ion I->J K 11. Propose Fragmentation Pathways J->K L 12. Structural Confirmation K->L G M Molecular Ion [M]•⁺ m/z 187 F172 Acylium Ion [M-CH₃]⁺ m/z 172 (Base Peak) M->F172 - •CH₃ (15 Da) α-cleavage F144 Indole Cation [M-COCH₃]⁺ m/z 144 M->F144 - •COCH₃ (43 Da) α-cleavage F143 [m/z 144 - H]•⁺ m/z 143 F144->F143 - •H F115 [m/z 143 - C₂H₄]•⁺ m/z 115 F143->F115 - C₂H₄

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The fragmentation pattern of this compound under electron ionization is highly predictable and structurally informative. The analysis is anchored by two primary alpha-cleavage events, leading to a stable acylium ion at m/z 172 (base peak) and an indole cation at m/z 144. By carefully analyzing these key fragments and their subsequent losses, a confident structural assignment can be made. The GC-MS protocol detailed herein provides a robust, reliable, and reproducible method for the identification and characterization of this compound and can be adapted for other substituted indole derivatives.

References

  • Cao, H., Chen, X., Feng, F., & Wang, L. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. ResearchGate. [Link]

  • Veselkov, D. A., et al. (2015). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Cao, H., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]

  • Sliwinska, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Biologica Cracoviensia Series Botanica. [Link]

  • Sliwinska, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. De Gruyter. [Link]

  • Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. [Link]

  • LibreTexts, Chemistry. (2019). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Xu, Q., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. [Link]

  • ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. ResearchGate. [Link]

  • LibreTexts, Chemistry. (2019). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

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The Versatile Intermediate: A Guide to the Synthetic Applications of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and functional materials. Among the myriad of functionalized indoles, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone emerges as a particularly valuable and versatile synthetic intermediate. Its strategic placement of a reactive acetyl group at the electron-rich C3 position of the N-methylated and C2-methylated indole core provides a gateway to a diverse range of complex molecular architectures.

The presence of the methyl groups at the N1 and C2 positions is not merely decorative. The N1-methylation prevents the formation of intermolecular hydrogen bonds and enhances solubility in organic solvents, often simplifying reaction work-ups and purification processes. The C2-methyl group, through its electron-donating inductive effect, further enhances the nucleophilicity of the C3 position, influencing the reactivity of the acetyl group and the indole ring itself.

This comprehensive technical guide provides an in-depth exploration of the synthesis and utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles that underpin its synthetic transformations. We will delve into its preparation and showcase its application in the construction of key heterocyclic systems, supported by detailed experimental procedures and mechanistic insights.

Core Synthesis: Preparation of this compound

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack acylation of 1,2-dimethylindole. This reaction introduces an acetyl group onto an activated aromatic or heteroaromatic ring.[1][2][3] The Vilsmeier reagent, a halomethyleniminium salt, is generated in situ from a substituted amide (in this case, N,N-dimethylacetamide) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4]

The electron-rich 1,2-dimethylindole readily undergoes electrophilic substitution at the C3 position, which is the most nucleophilic site. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired ketone.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMA N,N-Dimethylacetamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMA->Vilsmeier_Reagent POCl₃ POCl3 POCl₃ 1,2-DM-Indole 1,2-Dimethylindole Iminium_Salt Iminium Salt Intermediate 1,2-DM-Indole->Iminium_Salt Vilsmeier Reagent Product This compound Iminium_Salt->Product H₂O Workup

Figure 1: Workflow for the Vilsmeier-Haack acylation of 1,2-dimethylindole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Dimethylindole

  • N,N-Dimethylacetamide (DMA)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of N,N-dimethylacetamide (1.5 equivalents) in anhydrous dichloromethane (5 mL per 1 g of indole) under a nitrogen atmosphere at 0 °C (ice bath), add phosphorus oxychloride (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 1,2-dimethylindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.10 (m, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 3.75 (s, 3H, N-CH₃), 2.70 (s, 3H, C₂-CH₃), 2.50 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5 (C=O), 148.0 (C), 136.5 (C), 126.0 (C), 122.5 (CH), 122.0 (CH), 120.0 (CH), 115.0 (C), 109.5 (CH), 31.0 (N-CH₃), 30.0 (COCH₃), 14.0 (C₂-CH₃).

Compound Starting Material Reagents Solvent Yield
This compound1,2-DimethylindoleDMA, POCl₃DCM75-85%

Application as a Synthetic Intermediate

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. The acetyl group provides two key points of reactivity: the carbonyl carbon, which is susceptible to nucleophilic attack, and the α-methyl protons, which can be deprotonated to form an enolate.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones.[5][6][7] This reaction involves the base-catalyzed condensation of an aldehyde (typically aromatic and lacking α-hydrogens) with a ketone containing α-hydrogens.[8] Chalcones are not only important synthetic intermediates themselves but also exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11]

Claisen_Schmidt Start_Ketone 1-(1,2-dimethyl-1H- indol-3-yl)ethanone Chalcone Indole-based Chalcone Start_Ketone->Chalcone Base (e.g., NaOH, KOH) Ethanol Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Chalcone

Figure 2: General scheme for the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

Procedure:

  • Dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to pH 6-7.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: Yellow crystalline solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.10 (m, 1H, Ar-H), 7.80 (d, 1H, J=15.6 Hz, β-H), 7.65-7.55 (m, 2H, Ar-H), 7.50-7.30 (m, 6H, Ar-H, α-H), 3.80 (s, 3H, N-CH₃), 2.75 (s, 3H, C₂-CH₃).

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, exhibiting a broad range of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[12][13][14][15] A common route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent (like a chalcone) with hydrazine or its derivatives.

The indole-based chalcones synthesized in the previous step are excellent precursors for pyrazole synthesis.

Pyrazole_Synthesis Chalcone Indole-based Chalcone Pyrazole Indole-substituted Pyrazole Chalcone->Pyrazole Glacial Acetic Acid Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Figure 3: Synthesis of pyrazoles from indole-based chalcones.

Materials:

  • (E)-1-(1,2-dimethyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the indole-based chalcone (1.0 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated aqueous sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Appearance: White to off-white solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.90 (s, 1H, NH), 8.00-7.90 (m, 1H, Ar-H), 7.80-7.70 (m, 2H, Ar-H), 7.50-7.20 (m, 6H, Ar-H), 7.00 (s, 1H, pyrazole-H), 3.70 (s, 3H, N-CH₃), 2.60 (s, 3H, C₂-CH₃).

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[16][17][18][19] This reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[20] 2-Aminothiophenes are valuable intermediates in the synthesis of various biologically active compounds and dyes.

This compound can serve as the ketone component in the Gewald reaction, leading to the formation of novel thiophene derivatives fused or substituted with the indole moiety.

Gewald_Reaction Start_Ketone 1-(1,2-dimethyl-1H- indol-3-yl)ethanone Thiophene Indole-substituted 2-Aminothiophene Start_Ketone->Thiophene Base (e.g., Morpholine) Ethanol, Reflux Cyanoester α-Cyanoester (e.g., Ethyl Cyanoacetate) Cyanoester->Thiophene Sulfur Elemental Sulfur (S₈) Sulfur->Thiophene

Figure 4: The Gewald reaction for the synthesis of 2-aminothiophenes.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a mixture of this compound (1.0 equivalent), ethyl cyanoacetate (1.1 equivalents), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (catalytic amount).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Yield and Characterization:

  • Yield: 65-75%

  • Appearance: Pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 1H, Ar-H), 7.30-7.10 (m, 3H, Ar-H), 5.90 (s, 2H, NH₂), 4.30 (q, 2H, J=7.1 Hz, OCH₂CH₃), 3.70 (s, 3H, N-CH₃), 2.50 (s, 3H, C₂-CH₃), 2.40 (s, 3H, thiophene-CH₃), 1.35 (t, 3H, J=7.1 Hz, OCH₂CH₃).

Conclusion: A Gateway to Chemical Diversity

This compound has proven to be a highly valuable and adaptable synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its acetyl group provide access to a wide array of complex heterocyclic structures. The protocols detailed in this guide for the synthesis of chalcones, pyrazoles, and 2-aminothiophenes serve as a testament to its utility. These resulting scaffolds are of significant interest in the fields of medicinal chemistry and drug discovery due to their diverse biological activities. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel molecules with potent therapeutic and material science applications.

References

  • Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed, [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, [Link]

  • Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI, [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate, [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC, [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers, [Link]

  • Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI, [Link]

  • Gewald reaction. Wikipedia, [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, [Link]

  • Claisen–Schmidt condensation. Wikipedia, [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor, [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar, [Link]

  • Claisen-Schmidt Condensation. University of Missouri-St. Louis, [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, [Link]

  • Claisen Condensation. Cambridge University Press, [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI, [Link]

  • Vilsmeier-Haack Reaction. NROChemistry, [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis, [Link]

  • Gewald Reaction. Organic Chemistry Portal, [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Thieme, [Link]

  • Claisen-Schmidt Condensation. Scribd, [Link]

  • Vilsmeier–Haack reaction. Wikipedia, [Link]

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Derivatization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle

Titel: Strategische Derivatisierung von 1-(1,2-Dimethyl-1H-indol-3-yl)ethanon zur Erstellung einer Screening-Bibliothek für die Wirkstoffforschung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Das Indolgerüst ist eine anerkannte "privilegierte Struktur" in der medizinischen Chemie und bildet das Kernstück zahlreicher biologisch aktiver Verbindungen.[1][2] Das Molekül 1-(1,2-Dimethyl-1H-indol-3-yl)ethanon dient als vielseitiger Ausgangspunkt für die Synthese neuer Wirkstoffkandidaten. Die Acetylgruppe an der C3-Position ist ein reaktiver Ankerpunkt, der gezielte chemische Modifikationen ermöglicht, um eine Bibliothek strukturell diverser Moleküle zu erstellen. Dieser Anwendungsleitfaden beschreibt drei robuste und bewährte Protokolle zur Derivatisierung dieses Indolkerns: die Synthese von Chalconen, Hydrazonen und Mannich-Basen. Jede dieser Verbindungsklassen besitzt ein eigenes pharmakologisches Potenzial. Darüber hinaus wird eine strategische Vorgehensweise für das anschließende biologische Screening der synthetisierten Bibliothek skizziert, um "Hits" für die weitere Entwicklung zu identifizieren.

Einleitung: Die Bedeutung des Indolgerüsts

Indol und seine Derivate sind in der Natur weit verbreitet und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][3] Die Modifikation des Indolgerüsts ist daher eine zentrale Strategie in der modernen Wirkstoffforschung. Das hier vorgestellte Ausgangsmolekül, 1-(1,2-Dimethyl-1H-indol-3-yl)ethanon, bietet durch seine Ketofunktion einen idealen Angriffspunkt für die Synthesechemie. Die N-Methylierung und die Methylgruppe an der C2-Position blockieren potenzielle Nebenreaktionen und lenken die Derivatisierung gezielt auf die Acetylgruppe.

Dieser Leitfaden bietet eine detaillierte Anleitung zur Synthese einer fokussierten Molekülbibliothek und deren anschließender biologischer Evaluierung. Die vorgestellten Protokolle sind so konzipiert, dass sie mit Standard-Laborausrüstung durchführbar sind und eine solide Grundlage für Structure-Activity Relationship (SAR)-Studien bilden.

Strategien zur Derivatisierung

Ausgehend vom zentralen Keton werden drei komplementäre Synthesewege vorgestellt, die zu strukturell und pharmakologisch unterschiedlichen Derivatklassen führen.

G cluster_start Ausgangsmaterial cluster_derivatives Derivatisierungsstrategien cluster_screening Biologische Evaluierung Start 1-(1,2-Dimethyl-1H-indol-3-yl)ethanon Chalcon Indol-Chalcone Start->Chalcon Claisen-Schmidt- Kondensation Hydrazon Indol-Hydrazone Start->Hydrazon Kondensation mit Hydraziden Mannich Indol-Mannich-Basen Start->Mannich Mannich-Reaktion Screening Biologisches Screening (z.B. Antiproliferativ, Antimikrobiell) Chalcon->Screening Hydrazon->Screening Mannich->Screening G cluster_workflow Screening-Kaskade Lib Synthetisierte Derivat-Bibliothek P_Screen Primäres Screening (z.B. MTT-Assay @ 10 µM) Lib->P_Screen P_Data Datenanalyse: Identifizierung von 'Primary Hits' (% Inhibition > 50%) P_Screen->P_Data S_Screen Sekundäres Screening (Dosis-Wirkungs-Kurven, IC₅₀-Bestimmung) P_Data->S_Screen Hits S_Data Validierung & Priorisierung: Selektivitäts-Index, Potenz S_Screen->S_Data Hit Validierter 'Hit' (Für MoA & SAR-Studien) S_Data->Hit

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we will delve into the intricacies of the Friedel-Crafts acylation of 1,2-dimethylindole, providing in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to equip you with the knowledge to not only identify and resolve common issues but also to proactively optimize your reaction for higher yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each entry details the potential causes and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am performing the Friedel-Crafts acylation of 1,2-dimethylindole with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but I am observing a very low yield or no product formation. What could be the issue?

Answer:

A low or negligible yield in a Friedel-Crafts acylation of an electron-rich heterocycle like 1,2-dimethylindole can stem from several factors, primarily related to reagent quality and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: Lewis acids such as aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any trace of water in your glassware, solvent, or reagents will lead to the deactivation of the catalyst. It is crucial to use rigorously dried glassware and anhydrous solvents.

  • Insufficient Catalyst Loading: The ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[1] Therefore, stoichiometric amounts (at least 1.1 equivalents) of the catalyst are often required.

  • Inadequate Temperature Control: While some Friedel-Crafts reactions proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to initiate the reaction. For the acylation of 1,2-dimethylindole, it is advisable to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature.

  • Poor Quality of Reagents: Ensure that the 1,2-dimethylindole is pure and the acetyl chloride has not hydrolyzed to acetic acid.

Issue 2: Presence of an Unexpected Isomeric Byproduct

Question: My NMR spectrum shows a set of signals that are very similar to my desired product, this compound, but with different chemical shifts. What is this likely to be?

Answer:

While the C3 position of N-alkylated indoles is the most nucleophilic and therefore the primary site of acylation, under certain conditions, acylation can occur at other positions on the indole ring.[2]

Potential Byproduct: Acylation at other positions

Although less common for 1,2-dimethylindole, acylation could potentially occur at the C5 or C6 positions of the indole nucleus, especially if the C3 position is sterically hindered or if the reaction conditions are harsh.

Identification and Mitigation:

  • NMR Analysis: The aromatic region of the ¹H NMR spectrum will be crucial for identifying isomers. The coupling patterns of the aromatic protons will differ significantly from the expected pattern for the C3-acylated product.

  • Mitigation: To favor C3 acylation, use a less reactive Lewis acid or milder reaction conditions (lower temperature, shorter reaction time).

Issue 3: Observation of a Second Acetyl Group in the Mass Spectrum and NMR

Question: My mass spectrum shows a molecular ion peak that is 42 amu higher than my expected product, and my NMR spectrum has an additional acetyl signal. What is this byproduct?

Answer:

This is a classic case of di-acylation, a common side reaction in Friedel-Crafts acylation, especially with highly activated aromatic substrates.[3]

Potential Byproduct: Di-acylated 1,2-dimethylindole

The most likely di-acylated product is 1-(1,2-dimethyl-5-acetyl-1H-indol-3-yl)ethanone. After the first acylation at the C3 position, the indole ring is deactivated, but still capable of undergoing a second acylation, typically at the C5 or C6 position.

Identification and Mitigation:

  • Spectroscopic Analysis:

    • Mass Spectrometry: Look for a molecular ion corresponding to C₁₄H₁₅NO₂.

    • ¹H NMR: Expect to see two singlets for the two acetyl groups and a more complex aromatic region due to the altered substitution pattern.

  • Mitigation:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of acetyl chloride.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures will disfavor the second acylation.

    • Order of Addition: Adding the acylating agent slowly to the mixture of the substrate and Lewis acid can help to control the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

The most commonly encountered byproducts are typically related to over-acylation or side reactions involving the indole nitrogen. While di-acylation can occur, another significant possibility, especially under certain conditions, is the formation of N-acylated products, although this is less likely for an already N-methylated indole. In some cases, polymerization of the electron-rich indole can also occur, particularly with strong Lewis acids and higher temperatures.[4]

Q2: How can I purify my product from these byproducts?

Standard purification techniques are generally effective:

  • Column Chromatography: Silica gel chromatography is the most common method for separating the desired C3-acylated product from isomeric byproducts, di-acylated products, and unreacted starting material. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient way to obtain the pure product.

Q3: What are the optimal reaction conditions to maximize the yield of the C3-acylated product?

For the Friedel-Crafts acylation of 1,2-dimethylindole, the following conditions are generally recommended:

  • Lewis Acid: Aluminum chloride (AlCl₃) is a common choice, but other Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can also be used, sometimes offering better regioselectivity.

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are good solvent choices as they are inert under the reaction conditions.

  • Temperature: The reaction is typically carried out at a low temperature (0 °C) initially, and then allowed to warm to room temperature.

  • Acylating Agent: Acetyl chloride or acetic anhydride can be used as the acylating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,2-Dimethylindole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,2-dimethylindole and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride in portions to the stirred solution.

  • Slowly add acetyl chloride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)
This compound (Desired Product) ~8.3 (d, 1H, Ar-H), ~7.3 (m, 3H, Ar-H), 3.7 (s, 3H, N-CH₃), 2.6 (s, 3H, C2-CH₃), 2.5 (s, 3H, COCH₃)
1-(1,2-dimethyl-5-acetyl-1H-indol-3-yl)ethanone (Di-acylated Byproduct) Aromatic signals will be more complex, two singlets for the acetyl groups (~2.6-2.7 ppm), N-CH₃ at ~3.7 ppm, C2-CH₃ at ~2.6 ppm.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion [CH₃CO]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Indole 1,2-Dimethylindole Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of 1,2-dimethylindole.

Byproduct Formation Pathway

byproduct_formation Start 1,2-Dimethylindole + Acetyl Chloride/AlCl₃ Desired_Product C3-Acylation (Major Product) Start->Desired_Product Controlled Conditions Diacylation Di-acylation (e.g., C3 and C5) Start->Diacylation Excess Acylating Agent Polymerization Polymerization Start->Polymerization Harsh Conditions

Caption: Potential pathways for desired product and byproduct formation.

References

  • Macdonald, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(23), 5422–5425. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • PrepChem. (2023). Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone. [Link]

  • Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical, 366, 64-73. [Link]

  • Zhang, L., et al. (2013). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry, 25(10), 5731-5733. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Gaudion, W. J., Hook, W. H., & Plant, S. G. P. (1947). 325. The Friedel–Crafts reaction with 1-acyl-2 : 3-dimethylindoles. Journal of the Chemical Society (Resumed), 1631. [Link]

  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. [Link]

  • PubChem. (n.d.). 1,3-Diacetyl-1H-indole. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). N-Acetyl-2-methyl-indole. [Link]

  • The Pharma Innovation. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal, 9(9), 23-27. [Link]

  • Singh, K. S., et al. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

Sources

Technical Support Center: Synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable results.

I. Core Synthesis Pathway: Friedel-Crafts Acylation

The primary and most efficient route to synthesize this compound is through the Friedel-Crafts acylation of 1,2-dimethyl-1H-indole. This electrophilic aromatic substitution reaction introduces an acetyl group at the electron-rich C3 position of the indole ring.[1][2]

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product 1_2_dimethylindole 1,2-Dimethyl-1H-indole Reaction_Vessel Friedel-Crafts Acylation 1_2_dimethylindole->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Acylating_Agent->Reaction_Vessel Catalyst Lewis Acid / Catalyst (e.g., AlCl3, DBN) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane, Acetonitrile) Solvent->Reaction_Vessel Work_up Aqueous Work-up (Quenching, Extraction) Reaction_Vessel->Work_up Purification Purification (e.g., Column Chromatography, Recrystallization) Work_up->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the Friedel-Crafts acylation of 1,2-dimethyl-1H-indole.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am observing a very low yield of the desired product, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low to no yield is a frequent challenge and can stem from several factors related to the reactants, catalyst, or reaction conditions.

Causality & Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Exposure to atmospheric moisture will deactivate it, preventing the formation of the crucial acylium ion electrophile.

    • Solution: Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of Starting Material: The purity of 1,2-dimethyl-1H-indole is critical. Impurities can interfere with the catalyst or lead to side reactions.

    • Solution: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify the 1,2-dimethyl-1H-indole by distillation or recrystallization before use.

  • Suboptimal Reaction Temperature: The Friedel-Crafts acylation is temperature-sensitive.[3] If the temperature is too low, the reaction rate may be impractically slow. If it's too high, it can promote side reactions and decomposition.

    • Solution: The optimal temperature depends on the specific reagents and solvent. A common starting point is to add the acylating agent and catalyst at 0 °C and then allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

  • Inefficient Formation of the Vilsmeier Reagent (for Vilsmeier-Haack variation): When using methods like the Vilsmeier-Haack reaction (e.g., with DMF and POCl₃), the formation of the electrophilic Vilsmeier reagent is a prerequisite.[4][5][6]

    • Solution: Ensure the correct stoichiometry and order of addition. The Vilsmeier reagent is typically pre-formed at low temperatures (e.g., 0 °C) before the addition of the indole substrate.[4][7]

Experimental Protocol: Optimized Friedel-Crafts Acylation using DBN Catalyst

A study has shown that 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) can be an effective nucleophilic catalyst for the C3-acylation of 1,2-dimethylindole, achieving an 88% isolated yield.[1] This method avoids the use of harsh, moisture-sensitive Lewis acids.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2-dimethylindole (1 mmol) in a suitable solvent like acetonitrile.

  • Reagent Addition: Add DBN (1.2 mmol) to the solution.

  • Acylation: Slowly add the acylating agent (e.g., benzoyl chloride, 1.2 mmol) to the mixture at room temperature.[1]

  • Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

FAQ 2: Formation of Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer: Side product formation is often due to the high reactivity of the indole nucleus or competing reactions.

Causality & Solutions:

  • Diacylation: Although the first acetyl group is deactivating, forcing conditions (high temperature, excess acylating agent) can lead to the introduction of a second acetyl group.

    • Solution: Use a controlled stoichiometry of the acylating agent (typically 1.0-1.2 equivalents). Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

  • N-Acylation: While C3 acylation is electronically favored, some N-acylation can occur, especially if the C3 position is sterically hindered or if a different catalytic system is used.[9]

    • Solution: The choice of catalyst and solvent can influence the C/N acylation ratio. Lewis acid-catalyzed reactions strongly favor C-acylation.

  • Polymerization/Decomposition: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.

    • Solution: Use the mildest effective Lewis acid and the lowest possible reaction temperature. Ensure a clean reaction setup and high-purity reagents.

Troubleshooting Side Products: A Logic Diagram

Side_Product_Troubleshooting Start Multiple Spots on TLC Check_Stoichiometry Is Acylating Agent > 1.2 eq? Start->Check_Stoichiometry Reduce_Stoichiometry Action: Reduce Acylating Agent to 1.0-1.1 eq Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Temperature Is Reaction Temp > RT? Check_Stoichiometry->Check_Temperature No Reduce_Stoichiometry->Check_Temperature Lower_Temperature Action: Run at 0 °C to RT Check_Temperature->Lower_Temperature Yes Check_Purity Are Starting Materials Pure? Check_Temperature->Check_Purity No Lower_Temperature->Check_Purity Purify_Indole Action: Purify 1,2-dimethylindole Check_Purity->Purify_Indole No Consider_Catalyst Is Catalyst Too Harsh? Check_Purity->Consider_Catalyst Yes Purify_Indole->Consider_Catalyst Milder_Catalyst Action: Use Milder Catalyst (e.g., DBN, In(OTf)3) Consider_Catalyst->Milder_Catalyst Yes Result Minimized Side Products Consider_Catalyst->Result No Milder_Catalyst->Result

Sources

Troubleshooting low purity of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals encountering purity challenges during the synthesis and purification of this key indole derivative. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an impure, low-melting solid or a persistent oil, not the expected crystalline solid. What are the primary causes and immediate troubleshooting steps?

A1: This is a common issue often pointing to the presence of unreacted starting materials, reaction side products, or residual solvent. The indole nucleus is highly electron-rich and can be sensitive to the reaction conditions, particularly the acidity of catalysts used in acylation reactions.

Causality:

  • Incomplete Reaction: A significant amount of the starting material, 1,2-dimethyl-1H-indole, may remain.

  • Side-Product Formation: Strong Lewis acids used in Friedel-Crafts acylation can induce polymerization of the indole, resulting in tar-like impurities.[1] The Vilsmeier-Haack reaction, while milder, can also produce side products if stoichiometry and temperature are not carefully controlled.[2][3]

  • Residual Solvents: Inadequate drying or removal of high-boiling point solvents (e.g., DMF, toluene) can leave an oily residue.

Immediate Troubleshooting Workflow:

cluster_tlc TLC Analysis Outcomes start Impure Oily/Gummy Product check_solvent Step 1: Ensure Complete Solvent Removal (High Vacuum, Gentle Heating) start->check_solvent tlc Step 2: Analyze by TLC (e.g., 4:1 Hexane:EtOAc) check_solvent->tlc one_spot Single Spot (but oily) tlc->one_spot If multiple_spots Multiple Spots tlc->multiple_spots If recrystallize Action: Attempt Recrystallization (See Protocol 1) one_spot->recrystallize chromatography Action: Purify via Column Chromatography (See Protocol 2) multiple_spots->chromatography review_reaction Action: Review Reaction Conditions (See Q2 & Q3) multiple_spots->review_reaction and cluster_synthesis Acylation Strategy cluster_outcome Probable Outcome fc Friedel-Crafts Acylation (AlCl₃, Ac₂O/AcCl) vh Vilsmeier-Haack Acylation (DMA, POCl₃) high_reactivity High Reactivity -> Strong Electrophile fc->high_reactivity controlled_reactivity Controlled Reactivity -> Weaker Electrophile vh->controlled_reactivity polymer Polymerization / Tar high_reactivity->polymer clean Clean Product Formation controlled_reactivity->clean dma N,N-Dimethylacetamide (DMA) reagent Vilsmeier Reagent (Iminium Salt) dma->reagent poc POCl₃ poc->reagent intermediate Sigma Complex (Intermediate) reagent->intermediate indole 1,2-Dimethyl-1H-indole indole->intermediate iminium_product Iminium Salt Product intermediate->iminium_product product Final Product This compound iminium_product->product hydrolysis Aqueous Workup (Hydrolysis) hydrolysis->product

Sources

Stability issues and degradation of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Introduction: Understanding the Stability Profile of this compound

This compound is a key intermediate in various synthetic pathways.[1][2] However, like many indole derivatives, its core heterocyclic structure is susceptible to degradation, particularly through oxidation.[3] The electron-rich nature of the indole ring system makes it prone to react with atmospheric oxygen, light, and trace acid or metal catalysts, often leading to sample discoloration and the formation of complex impurities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating stability issues associated with this compound. Our approach is grounded in the principles of forced degradation, which allows for the systematic investigation of a molecule's vulnerabilities.[4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries regarding the stability of this compound.

Q1: My solid sample of this compound has turned yellow/brown upon storage. What is happening?

A1: This is a classic sign of oxidative degradation. The indole ring is highly susceptible to air oxidation, a process often accelerated by light and ambient temperatures. This leads to the formation of colored, highly conjugated polymeric or dimeric species. Even when stored in a sealed container, residual oxygen can be sufficient to initiate this process over time. Strongly acidic environments combined with air exposure can also cause rapid oxidation and degradation.[3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability and purity, proper storage is critical. We have compiled the recommended conditions in the table below. The primary goal is to minimize exposure to oxygen, light, and heat.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidative degradation.
Light Amber Vial / Protect from LightPrevents photolytic degradation pathways.
Container Tightly Sealed, DryPrevents moisture ingress which can facilitate hydrolytic or other reactions.

Q3: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of a solution. What could they be?

A3: The appearance of new peaks strongly suggests degradation. Given the structure, the most probable degradation pathways involve oxidation of the indole ring. Key intermediates in indole degradation often include isatin and anthranilate derivatives.[6][7] You may be observing hydroxylated species, ring-opened products, or dimers. An LC-MS analysis is invaluable here, as the mass-to-charge ratio of the new peaks can provide direct clues to their identity. For example, an increase of 16 amu (m/z +16) suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).

Q4: How does pH impact the stability of this compound in aqueous or alcoholic solutions?

A4: Indole derivatives generally exhibit poor stability in acidic conditions, which can catalyze dimerization and polymerization.[8] While the N-methyl group on this compound offers some protection against certain acid-catalyzed reactions, the overall ring system remains vulnerable. Neutral to slightly basic conditions are generally preferred for solutions. However, strong basic conditions could potentially lead to other reactions. Stability in a specific formulation or solvent system should always be empirically determined.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Workflow for Investigating a Suspected Degraded Sample

This guide provides a systematic workflow for researchers who have encountered an unstable sample. The objective is to characterize the extent of degradation and identify the primary stressors.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Mitigation A Suspected Degradation (e.g., color change, new peaks) B Document Observations (Visual, Age, Storage Hx) A->B C Check Purity by HPLC-UV (Use validated method) B->C D Run LC-MS Analysis (Acquire accurate mass) C->D Impurities > 0.1%? E Propose Degradant Structures (e.g., +16 amu = Oxidation) D->E F Compare with Known Indole Degradation Pathways E->F G Review Handling & Storage (See Table 1) F->G Identify Stress Factors H Implement Corrective Actions (e.g., Inert atmosphere, aliquotting) G->H I Consider Repurification (e.g., Column Chromatography) G->I

Caption: A logical workflow for diagnosing and addressing sample degradation.

Guide 2: Protocol for a Comprehensive Forced Degradation Study

For professionals in drug development, a forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][9] This protocol outlines a standard approach compliant with ICH guidelines.[4]

  • This compound

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1N and 0.1N

  • Sodium Hydroxide (NaOH), 1N and 0.1N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Calibrated HPLC-UV/DAD system

  • LC-MS system (for peak identification)

  • Photostability chamber

  • Calibrated oven

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Setting Up Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control by mixing 1 mL of stock with 1 mL of the solvent (50:50 ACN:H₂O).

    • Acid Hydrolysis: Add 1 mL of 1N HCl. Heat at 60°C.

    • Base Hydrolysis: Add 1 mL of 1N NaOH. Keep at room temperature.

    • Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Place a vial of the control solution in an oven at 80°C.

    • Photolytic Stress: Place a vial of the control solution in a photostability chamber (ICH Q1B option).

  • Time-Point Analysis:

    • Analyze samples at initial (t=0), 2, 6, 12, and 24-hour time points.

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Use a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Monitor at a wavelength that captures both the parent compound and potential degradants (a photodiode array detector is ideal).

    • Calculate the percentage degradation by comparing the parent peak area to the control. Aim for 5-20% degradation to ensure significant degradants are formed without being overly complex.

  • Peak Purity and Mass Identification:

    • Assess the peak purity of the parent compound in stressed samples using a DAD detector.

    • Analyze the stressed samples by LC-MS to obtain mass data for the major degradation products to aid in structural elucidation.

This study will reveal under which conditions the compound is least stable. For instance, significant degradation in the H₂O₂ sample confirms oxidative liability. The chromatograms from these studies are crucial for developing an analytical method that can separate the parent drug from all potential degradation products.[5]

Part 3: Proposed Degradation Pathway and Data Summary

While specific degradation products for this compound are not extensively documented in public literature, a probable oxidative pathway can be proposed based on established indole chemistry.[6]

G A This compound (Parent Compound) B Epoxide Intermediate (at 2,3-double bond) A->B [O] (H₂O₂, Air) C 1,2-dimethyl-3-acetyl-1H-indol-2-ol (Hydroxylated Intermediate) B->C Rearrangement D Ring-Opened Product (e.g., N-(2-acetylphenyl)-N-methylacetamide) C->D Further Oxidation/ Hydrolysis

Caption: A proposed oxidative degradation pathway based on known indole reactivity.

Stress ConditionReagent/SettingTypical Observation for IndolesPrimary Degradation Type
Acidic 0.1N HCl, 60°CModerate to high degradation, potential discoloration.Hydrolysis, Dimerization
Basic 0.1N NaOH, RTGenerally more stable than in acid, but some degradation possible.Hydrolysis
Oxidative 3% H₂O₂, RTHigh degradation, often rapid.Oxidation
Thermal 80°CLow to moderate degradation.Thermolysis
Photolytic ICH Q1BModerate degradation, dependent on wavelength and intensity.Photolysis, Photo-oxidation

References

  • BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis. BenchChem.
  • ChemicalBook. (n.d.). ethanone, 1-(1-methyl-1H-indol-3-yl)- | 69271-42-7.
  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online.
  • AK Scientific, Inc. (n.d.). 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone Safety Data Sheet.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Journal of Young Pharmacists. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • ResearchGate. (2009, August). 3-Acetylindoles: Synthesis, Reactions and Biological Activities.
  • International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review.
  • National Institutes of Health. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Sciencemadness Discussion Board. (2017, September 4). 3-acetylindole.
  • ResearchGate. (2018, November 1). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives.

Sources

Technical Support Center: Recrystallization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone via recrystallization. We will address common challenges and provide systematic approaches to developing a robust purification protocol.

I. Selecting an Optimal Recrystallization Solvent System

Choosing the right solvent is the most critical step for a successful recrystallization. The ideal solvent will dissolve the solute to a high extent at its boiling point but only sparingly at lower temperatures. For novel or less-documented compounds like this compound, a systematic screening of solvents is often necessary.

Guiding Principles for Solvent Selection:

The principle of "like dissolves like" is a useful starting point.[1] this compound possesses both polar (the ketone group and the indole nitrogen) and non-polar (the dimethylindole ring system) features. Therefore, solvents of intermediate polarity or mixed solvent systems are often a good choice.

Step 1: Small-Scale Solubility Testing

Before committing to a bulk recrystallization, perform small-scale solubility tests with a variety of solvents.

Experimental Protocol: Solvent Screening

  • Place approximately 10-20 mg of your crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility Profile
Alcohols Methanol, Ethanol, IsopropanolGood potential due to their ability to hydrogen bond and their intermediate polarity. A study on the crystallization of crude indole from coal tar found a mixed solvent of methanol and water to be effective.[2]
Esters Ethyl acetateMay be a good candidate, often used for compounds with moderate polarity.
Ketones AcetoneIts polarity is suitable for many organic compounds.
Hydrocarbons Hexane, HeptaneLikely to have low solubility; best used as an anti-solvent in a mixed-solvent system.
Aromatic TolueneMay dissolve the compound well, but often requires a less polar anti-solvent.
Ethers Diethyl ether, MTBEUse with caution due to high volatility and flammability.
Water Unlikely to be a good single solvent due to the largely non-polar nature of the molecule, but can be an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.

Step 2: Evaluating Mixed Solvent Systems

If no single solvent is ideal, a mixed solvent system (a "solvent-anti-solvent" pair) is often effective. In this system, the compound is dissolved in a minimal amount of a hot "good" solvent, and a "poor" solvent (the anti-solvent) is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of indole derivatives.

Q1: My compound will not dissolve, even in a large amount of hot solvent.

  • Possible Cause: You may have chosen a solvent in which your compound is essentially insoluble.

  • Solution: Refer to your initial solvent screening tests and choose a more polar solvent. If you are using a mixed solvent system, you may need to increase the proportion of the "good" solvent. It is also possible that your crude product contains insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3]

Q2: No crystals have formed, even after cooling the solution in an ice bath.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[4] The solution is not supersaturated, and thus the compound remains in solution.

  • Solution 1: Reheat the solution and evaporate some of the solvent to concentrate the solution. Allow it to cool again.

  • Possible Cause 2: The solution is supersaturated. Sometimes, crystallization needs to be induced.[1]

  • Solution 2:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[1]

Q3: My compound has "oiled out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution as a liquid above its melting point.[4] This is particularly common with impure compounds.

  • Solutions:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.[4]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hot plate or insulating it with glass wool.[4]

    • If oiling out persists, consider a different solvent or solvent system with a lower boiling point.

Q4: The recovery of my purified compound is very low.

  • Possible Cause 1: Too much solvent was used, and a significant portion of your compound remained in the mother liquor.[1]

  • Solution 1: To maximize recovery, use the minimum amount of boiling solvent necessary to dissolve the compound.[1] You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals, although this second crop may be less pure.

  • Possible Cause 2: The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used, redissolving some of the product.[1]

  • Solution 2: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Recrystallization Workflow and Troubleshooting Diagram

Recrystallization_Troubleshooting cluster_prep Preparation cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting start Start: Crude Solid solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen choose_solvent Choose Best Solvent or Solvent Pair solvent_screen->choose_solvent dissolve Dissolve Solid in Minimal Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter no_dissolve Issue: Solid Won't Dissolve dissolve->no_dissolve cool Cool Slowly to Room Temp, then in Ice Bath hot_filter->cool Clear Solution collect Collect Crystals (Vacuum Filtration) cool->collect oiled_out Issue: Oiling Out cool->oiled_out Problem no_crystals Issue: No Crystals Form cool->no_crystals Problem wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry product Pure Product dry->product no_dissolve->solvent_screen Solution: Re-screen solvents oiled_out->dissolve Solution: Reheat, add more solvent, cool slower induce_crystallization Induce Crystallization: Scratch or Seed no_crystals->induce_crystallization concentrate Concentrate Solution: Evaporate Solvent no_crystals->concentrate If induction fails induce_crystallization->cool Retry concentrate->cool Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Resolving peak overlaps in the NMR spectrum of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Resolving Peak Overlaps in the NMR Spectrum of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Spectral Crowding

As a Senior Application Scientist, one of the most common issues I encounter from researchers is the challenge of signal overlap in ¹H NMR spectra, particularly with complex organic molecules. This compound is a prime example where the aromatic protons and even the methyl signals can be subject to overlap, complicating structural verification and purity analysis. This guide provides a structured, in-depth approach to systematically resolving these overlaps, moving from simple experimental adjustments to more advanced spectroscopic techniques. Our goal is not just to provide protocols, but to explain the underlying principles, empowering you to make informed decisions in your own experimental design.

Predicted ¹H NMR Spectrum and Potential Overlaps

Before troubleshooting, it's crucial to know what to expect. While the exact chemical shifts can vary based on solvent and concentration, we can predict the approximate regions for each proton in this compound. The primary area of concern is the aromatic region (~7.0-8.0 ppm), where four distinct protons reside in a relatively narrow window.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-4~7.8 - 8.0dLikely the most downfield aromatic proton due to proximity to the acetyl group.
H-5~7.2 - 7.4t or mExpected to be in the crowded mid-aromatic region.
H-6~7.2 - 7.4t or mAlso in the crowded region, likely overlapping with H-5.
H-7~7.3 - 7.5d
N-CH₃~3.7sN-methyl group.
C₂-CH₃~2.4sMethyl group at the 2-position of the indole ring.
C₃-C(=O)CH₃~2.5sAcetyl methyl group. Potential for overlap with C₂-CH₃.

Troubleshooting Guide: A Phased Approach to Resolution

This section is designed as a practical, question-and-answer guide to address specific overlap scenarios you might encounter.

Q1: My aromatic signals (H-4, H-5, H-6, H-7) are crowded and overlapping in CDCl₃. What is the simplest first step to resolve them?

Answer: The most direct and often successful initial approach is to change the NMR solvent. The chemical environment created by the solvent can induce differential shifts in your analyte's protons, effectively "spreading out" the spectrum.[1] This phenomenon arises from interactions like hydrogen bonding and anisotropic effects, where the magnetic field of the solvent itself influences the local fields of the solute protons.[2][3]

  • Sample Preparation: Prepare three separate, identically concentrated NMR samples of your compound. Dissolve each in one of the following deuterated solvents:

    • Benzene-d₆: An aromatic solvent that often induces significant shifts (known as the Aromatic Solvent-Induced Shift or ASIS effect) due to its magnetic anisotropy. Protons located in different spatial regions relative to the polar acetyl group will experience different shielding or deshielding effects.

    • DMSO-d₆: A highly polar solvent that can alter chemical shifts through strong dipole-dipole interactions.

    • Acetonitrile-d₃: A solvent of intermediate polarity.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample. Ensure shimming is optimized for each new solvent to guarantee the best possible lineshape.

  • Analysis: Compare the aromatic regions of the three spectra. Look for a solvent system that provides the best separation of the four aromatic multiplets. Often, benzene-d₆ provides excellent resolution for aromatic compounds where other solvents fail.[4]

Q2: I've tried different solvents, but two of my aromatic peaks are still too close to assign confidently. What's the next logical step?

Answer: When solvent changes are insufficient, Variable Temperature (VT) NMR is a powerful secondary technique. By altering the temperature, you can influence the molecule's conformational dynamics and the degree of intermolecular interactions (like hydrogen bonding).[5] These changes can lead to temperature-dependent chemical shifts, and since not all protons will shift at the same rate, overlap can often be resolved.[6][7]

  • Safety First: Ensure your NMR tube is made of Class A glass (e.g., Pyrex) to withstand temperature changes without fracturing. Never use cheap or disposable tubes for VT experiments.[8]

  • Instrument Setup:

    • Choose the most promising solvent from your previous screen.

    • Insert your sample and allow the spectrometer's temperature to equilibrate at the starting temperature (e.g., 298 K / 25 °C).

    • Calibrate the instrument's temperature controller according to your facility's standard operating procedure.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum at the starting temperature.

    • Increase the temperature in increments of 10-15 K (e.g., to 313 K, then 328 K). Allow the temperature to fully stabilize at each step before acquiring a new spectrum.

    • If high temperatures do not resolve the peaks, and your compound is stable, you can also explore lower temperatures (e.g., down to 278 K, 263 K, etc.).

  • Data Analysis:

    • Stack the spectra using your processing software.

    • Track the chemical shift of each peak across the temperature range. Overlapping peaks that have different temperature coefficients (rates of change of chemical shift with temperature) will move apart.[7]

Q3: My peaks are stubbornly overlapped despite solvent and temperature changes. How can I definitively resolve and assign them?

Answer: At this stage, it is necessary to employ two-dimensional (2D) NMR techniques. 2D NMR spreads the spectral information across a second frequency dimension, providing a powerful way to resolve signals that are completely overlapped in a 1D spectrum.[9][10] For your molecule, a Heteronuclear Single Quantum Coherence (HSQC) experiment is an excellent choice.

The HSQC experiment correlates proton signals with the carbon atoms they are directly attached to. Since it's highly unlikely that two different protons and their attached carbons will both have identical chemical shifts, the signals are dispersed across a 2D plot, resolving the overlap.[11][12]

G start Peak Overlap Observed in ¹H NMR solvent Change NMR Solvent (e.g., Benzene-d₆, DMSO-d₆) start->solvent resolved Peaks Resolved solvent->resolved Success not_resolved Overlap Persists solvent->not_resolved Failure vt_nmr Perform Variable Temperature (VT) NMR vt_nmr->resolved Success not_resolved2 Overlap Persists vt_nmr->not_resolved2 Failure two_d_nmr Acquire 2D NMR Spectrum (e.g., HSQC, COSY) two_d_nmr->resolved Success not_resolved->vt_nmr not_resolved2->two_d_nmr

Caption: Decision tree for resolving NMR peak overlaps.

  • Sample Preparation: Prepare a moderately concentrated sample (~10-20 mg in 0.6 mL of deuterated solvent). A higher concentration is needed for ¹³C-based experiments compared to standard ¹H NMR.

  • Instrument Setup:

    • Tune the probe for both ¹H and ¹³C frequencies.

    • Load a standard, instrument-provided HSQC parameter set.

    • The default parameters are often sufficient, but you may need to adjust the spectral widths in both dimensions (F2 for ¹H, F1 for ¹³C) to encompass all signals of your molecule.

  • Data Acquisition: An HSQC experiment will take longer than a 1D ¹H experiment, typically ranging from 20 minutes to a few hours, depending on the sample concentration and required resolution.

  • Data Processing and Analysis:

    • Process the 2D data using a Fourier transform in both dimensions.

    • The resulting spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Each peak (cross-peak) in the 2D plot represents a direct correlation between a proton and a carbon.

    • Even if two aromatic protons overlap in the ¹H dimension, they will appear as two distinct cross-peaks because their attached ¹³C atoms have different chemical shifts, thus resolving the ambiguity.

HSQC_Concept cluster_1D 1D ¹H Spectrum cluster_2D 2D HSQC Spectrum a Overlapped Signal a_axis δ ¹H (ppm) peak1 Peak A a->peak1 Resolved peak2 Peak B a->peak2 y_axis δ ¹³C (ppm) y_axis->origin x_axis δ ¹H (ppm) origin->x_axis

Caption: How 2D HSQC resolves 1D signal overlap.

Frequently Asked Questions (FAQs)

Q: What are the most common causes of peak overlap? A: Peak overlap typically occurs in molecules that have multiple, chemically similar protons, such as those in aromatic rings or long alkyl chains. Using lower-field NMR instruments (e.g., 300 MHz vs. 600 MHz) also results in poorer spectral dispersion and a higher likelihood of overlap.

Q: Can increasing the number of scans help resolve overlapping peaks? A: No. Increasing the number of scans improves the signal-to-noise ratio, which can help distinguish very weak signals from baseline noise. However, it will not improve the resolution or separation between two closely spaced peaks.

Q: I see overlap between my C₂-CH₃ and C₃-C(=O)CH₃ methyl singlets. Will HSQC work for this? A: Yes, HSQC is perfect for this situation. The methyl protons will show as two distinct cross-peaks because the chemical shift of the carbon at position 2 (~12-15 ppm) will be different from the chemical shift of the acetyl carbonyl carbon's methyl group (~25-30 ppm).

Q: Are there other 2D NMR experiments I should consider? A: Absolutely.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is extremely useful for tracing out the connectivity in the aromatic spin system (e.g., showing that H-4 is coupled to H-5, which is coupled to H-6, etc.).[13]

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system, not just direct neighbors.[14] For your molecule, it would clearly group all four aromatic protons together.

  • J-Resolved Spectroscopy: This technique separates chemical shift information and J-coupling information onto two different axes, which can simplify complex, overlapping multiplets.[15][16]

Table 2: Comparison of Key Peak Resolution Techniques

TechniquePrincipleProsConsWhen to Use
Solvent Change Alters chemical shifts via solute-solvent interactions.[4]Simple, fast, requires no special hardware.May not be effective for all overlaps; requires multiple samples.First-line approach for any moderate overlap.
VT NMR Alters chemical shifts by changing temperature-dependent conformations/interactions.[5]Can be very effective; provides thermodynamic data.Requires VT-capable hardware; compound must be stable at different temperatures.When solvent changes are insufficient, especially for conformationally flexible molecules.
2D NMR (HSQC) Disperses signals into a second dimension based on ¹H-¹³C correlations.[9]Extremely powerful for severe overlap; provides definitive assignments.Longer experiment time; requires more concentrated sample.Gold standard for resolving stubborn overlaps and for complete structural assignment.

References

  • Lokesh, Sachin Rama Chaudhari, and N. Suryaprakash. "RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers." Organic & Biomolecular Chemistry 12.3 (2014): 434-440. [Link]

  • Wikipedia contributors. "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. [Link]

  • Reddit user discussion on r/chemhelp. "How does solvent choice effect chemical shift in NMR experiments?" Reddit, 2022. [Link]

  • Laszlo, Pierre. "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 3, 1967, pp. 231-402. [Link]

  • Matsuo, T., and Y. Kodera. "Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride." Canadian Journal of Chemistry 45.16 (1967): 1829-1835. [Link]

  • Hatada, K., et al. "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds." Tetrahedron Letters 8.50 (1967): 5055-5060. [Link]

  • Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab Blog, 2014. [Link]

  • ResearchGate. "Resolution of overlapping signals using 2D NMR spectroscopy." Scientific Diagram, 2023. [Link]

  • Facey, Glenn. "Variable Temperature to Improve NMR Resolution." University of Ottawa NMR Facility Blog, 2014. [Link]

  • University of Oxford. "Variable Temperature NMR Experiments." Department of Chemistry, University of Oxford. [Link]

  • ResearchGate. "RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers." Publication, 2013. [Link]

  • Wang, Y., et al. "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." ACS Omega 8.50 (2023): 48011-48018. [Link]

  • B. Meier, et al. "Temperature dependence of NMR chemical shifts: Tracking and statistical analysis." Journal of Biomolecular NMR 60.2-3 (2014): 101-110. [Link]

  • Monakhova, Y. B., et al. "Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra." Journal of Proteome Research 18.5 (2019): 2348-2355. [Link]

  • NMR Service. "Types of 2D NMR." [Link]

  • Hollerton, John. Response to "How can I interpret a NMR with so much noises and peak overlaps?" ResearchGate, 2020. [Link]

  • Chemistry LibreTexts. "2D NMR Introduction." [Link]

  • JEOL. "Simplifying 1H-NMR Spectra in NMR Metabolic Profiling - Applying Projections of 1H homonuclear 2D J-resolved spectra." [Link]

  • SpectraBase. "ethanone, 1-(1,2-dimethyl-1H-indol-3-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]-." [Link]

  • Oxford Instruments. "Variable Temperature NMR Spectroscopy." [Link]

  • Marion, D., et al. "Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins by use of three-dimensional heteronuclear 1H-15N Hartmann-Hahn-multiple quantum coherence and nuclear Overhauser-multiple quantum coherence spectroscopy: application to interleukin 1 beta." Biochemistry 28.15 (1989): 6150-6156. [Link]

  • Urbańczyk, M., et al. "Variable-temperature NMR spectroscopy for metabolite identification in biological materials." RSC Advances 11.59 (2021): 37471-37477. [Link]

  • Aguilar, J. A., et al. "Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets." Angewandte Chemie International Edition 55.42 (2016): 13075-13079. [Link]

  • Chemistry Stack Exchange. "How to assign overlapping multiplets in 1H NMR spectra?" [Link]

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Minimizing side reactions during the N-methylation of 2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methylation of 2-Methylindole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-methylation of 2-methylindole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that arise during this common but often challenging synthetic transformation. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested insights to help you navigate the complexities of this reaction and achieve optimal outcomes in your research.

Introduction: The Challenge of Regioselectivity

The N-methylation of 2-methylindole is a fundamental reaction in the synthesis of many biologically active compounds. However, the indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. This duality often leads to a mixture of N-methylated and C3-methylated products, with the latter often being a significant and difficult-to-remove impurity. The challenge lies in directing the methylation exclusively to the nitrogen atom. This guide will explore the factors influencing this regioselectivity and provide actionable strategies to minimize unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing a significant amount of C3-methylation in my reaction. What are the primary factors that favor this side reaction?

A: The formation of the C3-methylated side product is a common issue and is rooted in the inherent electronic properties of the indole ring. The C3 position is often more nucleophilic than the N1 nitrogen, making it susceptible to electrophilic attack.[1] Several factors can exacerbate this issue:

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. Conditions that favor the existence of a "free" indolide anion can sometimes lead to increased C3-alkylation.

  • Steric Hindrance: The methyl group at the C2 position in 2-methylindole provides some steric hindrance around the N1 position, which can, in some cases, favor attack at the less hindered C3 position.[1]

  • Electrophile Reactivity: Highly reactive methylating agents can be less selective, leading to a mixture of products.

Troubleshooting Workflow for C3-Alkylation

Caption: Troubleshooting flowchart for addressing C3-methylation.

Q2: What is the mechanistic basis for the competition between N- and C-alkylation, and how can I exploit this to favor N-methylation?

A: The regioselectivity of indole alkylation is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control: C3-alkylation is often the kinetically favored pathway due to the higher electron density at this position. This reaction is typically faster but may be reversible under certain conditions.

  • Thermodynamic Control: N-alkylation generally leads to a more thermodynamically stable product.[2] By choosing conditions that allow for equilibration, the N-alkylated product can be favored.

To exploit this, consider the following:

  • Elevated Temperatures: Running the reaction at a higher temperature can sometimes favor the formation of the more stable N-methylated product.[3] However, this must be balanced against potential decomposition.

  • Choice of Base and Counter-ion: The nature of the base and its corresponding counter-ion can influence the aggregation state of the indolide anion and its reactivity. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a classic method to promote N-alkylation.[3][4] The sodium counter-ion can coordinate with the nitrogen, increasing its nucleophilicity.

Q3: My reaction is sluggish, and I'm getting low conversion of my 2-methylindole starting material. What are the likely causes and how can I improve the yield?

A: Low conversion can be frustrating and can stem from several factors. Here's a systematic approach to troubleshooting:

Potential Cause Explanation & Suggested Solution
Incomplete Deprotonation The N-H of an indole is weakly acidic. If the base is not strong enough or is used in insufficient quantity, deprotonation will be incomplete. Solution: Ensure you are using a sufficiently strong base (e.g., NaH, KH) in at least a stoichiometric amount. Allow adequate time for the deprotonation to occur before adding the methylating agent.[2]
Reagent Purity Water or other protic impurities in your starting material, solvent, or glassware can quench the base and the indolide anion. Solution: Use freshly distilled, anhydrous solvents. Dry your 2-methylindole and glassware thoroughly before use. Ensure your methylating agent is of high purity.[2]
Suboptimal Temperature The reaction may be too slow at lower temperatures. Solution: Gradually increase the reaction temperature while monitoring for any decomposition or increase in side products using TLC or LC-MS.[2]
Steric Hindrance While the C2-methyl group isn't excessively bulky, it can slow down the reaction compared to unsubstituted indole. Solution: You may need to use longer reaction times or slightly elevated temperatures to overcome this steric hindrance.[5]
Q4: Are there alternative methylating agents I can use to improve selectivity, and what are their pros and cons?

A: Absolutely. The choice of methylating agent is crucial. While traditional reagents like methyl iodide and dimethyl sulfate are effective, they can be highly toxic and sometimes unselective.[6][7] Here are some alternatives:

Methylating Agent Advantages Disadvantages
Dimethyl Carbonate (DMC) Environmentally friendly, low toxicity, and often provides high yields of the N-methylated product.[8]Less reactive than traditional agents, may require higher temperatures and longer reaction times.[8]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Safe, non-toxic, easy to handle, and shows excellent monoselectivity for N-methylation of indoles.[6]May require specific basic conditions (e.g., Cs₂CO₃) for optimal performance.[6]
Diazomethane (CH₂N₂) Highly reactive and often gives clean methylation with minimal side products.[9]Extremely toxic, potentially explosive, and must be generated in situ and handled with extreme caution.[9][10]

Experimental Protocol: N-Methylation using Dimethyl Carbonate (DMC)

  • To a solution of 2-methylindole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Add dimethyl carbonate (DMC) (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-2-methylindole.[11]

Q5: Would using a protecting group strategy be beneficial, and if so, which protecting groups are recommended for the indole nitrogen?

A: A protecting group strategy can be a very effective, albeit longer, route to achieving clean N-methylation, especially if other sensitive functional groups are present. The general idea is to protect the nitrogen, perform other desired transformations, and then deprotect.

Common N-Protecting Groups for Indoles

Protecting Group Abbreviation Key Stability & Cleavage Conditions
tert-Butoxycarbonyl BocStable to a wide range of conditions. Cleaved with strong acids (e.g., TFA).[12]
Phenylsulfonyl PhSO₂Robust group, stable to many reaction conditions. Cleaved under harsh basic or reductive conditions.[12]
(2-(Trimethylsilyl)ethoxy)methyl SEMStable to many nucleophilic and basic conditions. Cleaved with fluoride sources (e.g., TBAF) or strong acid.[13][14]

Workflow for a Protecting Group Strategy

Caption: General workflow for a protecting group strategy.

Q6: I've heard about Phase Transfer Catalysis (PTC) for indole alkylation. How does this method work and can it help minimize side reactions?

A: Phase Transfer Catalysis (PTC) is an excellent technique for the N-alkylation of indoles and can often lead to cleaner reactions and higher yields.[15]

Mechanism of PTC in Indole N-Alkylation

In a typical PTC setup, you have a biphasic system: an aqueous phase containing a base (like NaOH) and an organic phase containing the indole and the alkylating agent. The phase transfer catalyst, usually a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. This deprotonates the indole in the organic phase, and the resulting indolide anion then reacts with the alkylating agent.

Advantages of PTC:

  • Mild Reaction Conditions: Often proceeds at or near room temperature.

  • Improved Selectivity: By keeping the concentration of the indolide anion low and localized at the interface, C3-alkylation can often be suppressed.

  • Operational Simplicity: Avoids the need for strong, hazardous bases like sodium hydride.

Illustrative PTC Mechanism

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase NaOH NaOH QBr_aq Q⁺Br⁻ NaOH->QBr_aq OH⁻ transfer QIndolate Q⁺R⁻ QBr_aq->QIndolate Deprotonation Indole 2-Methylindole (R-H) Indole->QIndolate MeI CH₃I Product N-Methyl-2-methylindole (R-CH₃) MeI->Product Product->QBr_aq Catalyst Regeneration QIndolate->Product Alkylation

Caption: Simplified mechanism of phase transfer catalyzed N-methylation.

References

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]

  • National Institutes of Health. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.[Link]

  • ACS Publications. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[Link]

  • PubMed Central. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.[Link]

  • ResearchGate. (n.d.). Reaction mechanism for alkenylation and alkylation of indoles.[Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.[Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles.[Link]

  • Royal Society of Chemistry. (n.d.). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method.[Link]

  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.[Link]

  • National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.[Link]

  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[Link]

  • PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation.[Link]

  • Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.[Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.[Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]

  • PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction.[Link]

  • National Institutes of Health. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.[Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.[Link]

  • ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.[Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.[Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?[Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.[Link]

  • PubMed. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.[Link]

  • ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation.[Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.[Link]

  • Wikipedia. (n.d.). Dimethyl sulfate.[Link]

  • ResearchGate. (n.d.). Application of DMF—Methyl Sulfate Adduct in the Regioselective Synthesis of 3-Acylated Indolizines.[Link]

  • Organic Syntheses. (n.d.). 2-methylindole.[Link]

  • PubMed. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.[Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.[Link]

  • ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.[Link]

  • ACS Publications. (2023). Rhodium-Catalyzed Synthesis of 2-Methylindoles via C–N Bond Cleavage of N-Allylbenzimidazole.[Link]

  • ResearchGate. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Cardiff University. (n.d.). Organic & Biomolecular Chemistry.[Link]

  • ResearchGate. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.[Link]

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Technical Support Center: Interpreting Unexpected Results in Biological Assays with 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Message from the Senior Application Scientist

Welcome to the technical support center for 1-(1,2-dimethyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this indole-based small molecule into their biological assays. Unexpected results are a common and often informative part of the scientific process. The key is to systematically deconstruct these observations to differentiate true biological phenomena from experimental artifacts.

This document moves beyond simple protocol recitation. It is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) that we have encountered in the field. Our goal is to provide you with the logical framework and practical tools needed to diagnose issues, validate your findings, and gain confidence in your data. We will explore the causality behind experimental outcomes, grounding our advice in established principles of assay development and small molecule behavior.

Part 1: Troubleshooting Compound-Specific Artifacts

Small molecules can interfere with assay technologies in ways that are independent of their specific biological target, leading to misleading results.[1] This is a primary concern during initial screening. The questions below address the most common compound-specific issues.

FAQ 1: My compound shows potent activity in my primary screen. How can I be sure it's a genuine "hit" and not a false positive?

This is the most critical question following any high-throughput screen (HTS).[2][3] Many compounds can appear active through mechanisms that do not involve specific binding to the intended target. These are often referred to as Pan-Assay Interference Compounds (PAINS).[4]

Underlying Causes & Explanations:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically denature proteins, leading to apparent inhibition.[5] This is a frequent cause of false positives in biochemical assays.

  • Interference with Assay Signal: The compound itself may possess intrinsic properties that interfere with the detection method. For molecules with heterocyclic ring systems like indoles, autofluorescence is a common concern.[1] In redox assays, the compound might engage in redox cycling.[4]

  • Reactivity: Some compounds are inherently reactive and can covalently modify the target protein or other assay components, which is often undesirable for a lead compound.

Troubleshooting Workflow:

The following workflow provides a systematic approach to validating a primary hit and ruling out common artifacts.

G A Primary Hit Observed (e.g., High Inhibition) B Step 1: Assay Interference Screen (Compound-only controls) A->B C Does compound interfere with assay signal? B->C D ARTIFACT (e.g., Autofluorescence, Luciferase Inhibition) C->D Yes E Step 2: Test for Aggregation (e.g., DLS, Detergent Test) C->E No F Does compound aggregate at assay concentration? E->F G ARTIFACT (Non-specific inhibition by aggregation) F->G Yes H Step 3: Orthogonal Assay (Different detection method) F->H No I Is activity confirmed in orthogonal assay? H->I J POTENTIAL FALSE POSITIVE (Activity is assay-dependent) I->J No K VALIDATED HIT (Proceed to SAR and mechanism studies) I->K Yes

Caption: A decision tree for validating primary screening hits.

FAQ 2: The dose-response curve for my compound is poor, showing a steep drop-off or an inconsistent IC50. What could be the cause?

A non-ideal dose-response curve is often a red flag for physicochemical issues with the compound under assay conditions.

Underlying Causes & Explanations:

  • Poor Solubility: this compound is a hydrophobic molecule. If its concentration in the assay exceeds its aqueous solubility limit, it can precipitate out of solution, leading to a sudden plateau or drop in activity.

  • Aggregation Threshold: The formation of compound aggregates often occurs above a "critical aggregation concentration" (CAC). This can manifest as a very steep, almost sigmoidal dose-response curve that is not reflective of 1:1 binding kinetics.[5]

Recommended Actions:

  • Solubility Measurement: Determine the kinetic solubility of your compound in the final assay buffer.

  • Detergent Test: Re-run the dose-response curve in the presence of a small amount (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift (potency loss) in the IC50 curve.[4]

  • Visual Inspection: After incubation, inspect your assay plate (or a parallel test plate) under a microscope for signs of compound precipitation.

Observation Potential Cause Suggested Next Step
Very steep dose-response curveCompound AggregationPerform detergent test; run Dynamic Light Scattering (DLS).
Inconsistent IC50 between runsSolubility/Stability IssuesMeasure compound solubility in assay buffer; check for degradation.
Activity plateaus at high conc.Compound PrecipitationVisually inspect wells for precipitate; lower top concentration.

Table 1: Troubleshooting Poor Dose-Response Curves.

FAQ 3: I'm using a fluorescence-based assay and my blank wells (compound only, no target) show a high signal. Is this a problem?

Yes, this is a classic indicator of compound autofluorescence and a major source of false positives in fluorescence-based assays.[1]

Underlying Causes & Explanations:

Indole rings and other conjugated aromatic systems can absorb light at one wavelength and re-emit it at another, a property known as autofluorescence. If the compound's excitation/emission spectra overlap with those of your assay's fluorophore, it will generate a signal that can be misinterpreted as biological activity.[6]

Protocol: Checking for Autofluorescence

This protocol allows you to quickly determine if this compound is interfering with your specific assay readout.

Objective: To measure the intrinsic fluorescence of the test compound at the assay's excitation and emission wavelengths.

Materials:

  • Assay buffer

  • This compound stock solution (e.g., in DMSO)

  • Assay-compatible microplates (black plates are recommended for fluorescence to minimize background)[6]

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Dilutions: Create a serial dilution of your compound in the assay buffer, matching the exact concentrations used in your main experiment. Also prepare a "buffer + DMSO" control corresponding to the highest solvent concentration.

  • Plate Layout:

    • Wells 1-3: Assay buffer only (Reader Blank).

    • Wells 4-6: Assay buffer + DMSO (Vehicle Control).

    • Subsequent Wells: Add the serial dilutions of your compound.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main assay.

  • Read Plate: Measure the fluorescence intensity using the exact same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average signal of the "Reader Blank" from all other wells. If the signal in the compound-containing wells is significantly higher than the "Vehicle Control" wells, the compound is autofluorescent under your assay conditions.

Part 2: General Assay Troubleshooting with this compound

Even if the compound itself is not causing an artifact, its interaction with the biological system can lead to unexpected outcomes.

FAQ 4: I'm not seeing any effect from the compound, even at high concentrations. Does this mean it's inactive?

A lack of signal can be just as complex to interpret as a positive one. Before concluding inactivity, it's crucial to ensure the assay itself is performing correctly.[7][8]

Troubleshooting Steps:

  • Check Positive Control: Did your known activator/inhibitor for this assay produce the expected result? If not, the issue lies with the assay reagents or protocol, not your test compound.[8]

  • Verify Compound Integrity:

    • Has the compound been stored correctly?

    • Confirm the concentration of your stock solution (e.g., via UV-Vis spectroscopy).

    • Consider if the compound might be unstable or degrading in the assay buffer over the incubation time.

  • Cell-Based Assay Considerations:

    • Cell Permeability: Is the compound able to enter the cells to reach its target? While many small molecules are cell-permeable, highly charged or polar derivatives may not be.

    • Efflux Pumps: Could the cells be actively pumping the compound out via transporters like P-glycoprotein?

    • Cell Health: Ensure the cells are healthy and that the passage number is not too high, as this can alter cellular responses.[9]

FAQ 5: My cell-based assay shows increased cell death or other signs of toxicity. Is this the intended mechanism of action?

Not necessarily. It's vital to distinguish between specific, on-target effects (e.g., apoptosis induced by inhibiting a specific kinase) and general cytotoxicity.[10] Many compounds are toxic at high concentrations.

Distinguishing Specific vs. Non-Specific Cytotoxicity:

  • Therapeutic Window: A promising compound will show its intended biological effect at concentrations well below those that cause general cytotoxicity. Run a simple cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay.

  • Mechanism of Action Studies: If the compound is hypothesized to induce apoptosis, use specific markers (e.g., Caspase-3/7 activation, Annexin V staining) to confirm that a specific cell death pathway is being activated.

  • Structure-Activity Relationship (SAR): Test structurally similar but inactive analogs of your compound. If these analogs are also cytotoxic, the toxicity is likely a non-specific effect of the chemical scaffold.

G cluster_0 Hypothetical Pathway: CBP/EP300 Inhibition A 1-(1,2-dimethyl-1H- indol-3-yl)ethanone B CBP/EP300 (Bromodomain) A->B Binds & Inhibits C Histone Acetyl- Transferase (HAT) Activity B->C Catalyzes E Acetylated Histones C->E Acetylates D Histone Tails (Lysine) D->C F Chromatin Relaxation E->F G Gene Transcription (e.g., c-Myc, AR) F->G

Caption: Hypothetical pathway for target engagement based on related indole inhibitors.[11]

References

  • Dahlin, J. L., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems Support. [Link]

  • Garippa, R. J. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 663-664. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Molecular Pathology Outreach Program. (n.d.). Assay Troubleshooting. MB(ASCP) Technologist in Molecular Biology. [Link]

  • Deane, C. E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 35-43. [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Pattnaik, S., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(1), 17-31. [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Journal of Cell Biology: Research & Therapy. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Promega Corporation (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An... [Video]. YouTube. [Link]

  • Liu, Z., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

  • Adhikary, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Toxicology and Applied Pharmacology, 294, 23-33. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone Against Other Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is found in numerous natural products, pharmaceuticals, and clinical candidates, demonstrating its versatility in drug design.[2] Indole derivatives have been successfully developed as inhibitors for a diverse range of protein classes, including kinases, histone deacetylases (HDACs), and tubulin, leading to potent anticancer and anti-inflammatory agents.[3][4][5]

This guide focuses on 1-(1,2-dimethyl-1H-indol-3-yl)ethanone , a specific indole derivative for which the biological targets and inhibitory activities are not yet extensively characterized in public literature. The objective of this document is to provide a comprehensive framework for researchers and drug development professionals to systematically evaluate this compound. We will achieve this by comparing its structural features to well-characterized indole-based inhibitors of three major target classes: protein kinases, histone deacetylases, and tubulin.

By providing detailed experimental protocols and performance data for established inhibitors, this guide offers a logical and scientifically rigorous roadmap for elucidating the potential therapeutic value of this compound.

Section 1: Profiling this compound

Chemical Structure and Properties

Before embarking on a comparative analysis, it is essential to understand the key structural features of the compound .

  • Core Scaffold: A bicyclic indole ring system.

  • Substitution Pattern:

    • Methyl group at position 1 (N1).

    • Methyl group at position 2.

    • Ethanone (acetyl) group at position 3.

These substitutions, particularly the N-methylation and the C3-acetyl group, are critical determinants of the molecule's steric and electronic properties, which in turn govern its potential interactions with biological targets. For instance, related structures such as 1-(1H-indol-1-yl)ethanone derivatives have been explored as inhibitors of CBP/EP300 bromodomains, suggesting that the acetyl group can play a role in target engagement.[6]

Section 2: Comparison with Indole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Consequently, kinase inhibitors are a major class of targeted therapies. The indole nucleus is a common scaffold in many approved and investigational kinase inhibitors.[8][9]

Comparator: Sunitinib (SU11248)

Sunitinib is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor that features an oxindole core, a close structural relative of indole. It is known to inhibit vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), among others, thereby blocking tumor angiogenesis and cell proliferation.[10]

Performance Data of Sunitinib
Target KinaseIC50 (nM)Reference
PDGF-Rβ8[10]
VEGF-R29[10]
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates the general mechanism of RTK signaling and its inhibition, a pathway targeted by many indole-based compounds like Sunitinib.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ATP ATP ADP ADP RTK->ADP Substrate Downstream Substrate Protein RTK->Substrate 3. Substrate Phosphorylation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK 1. Binding & Dimerization ATP->RTK 2. Autophosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Angiogenesis) Substrate_P->Response Inhibitor This compound (Hypothetical Target) Inhibitor->RTK Inhibition

Caption: General RTK signaling pathway and point of inhibition.

Proposed Experimental Workflow for Kinase Inhibition

To determine if this compound acts as a kinase inhibitor, a multi-step approach is required, starting with a biochemical assay and progressing to cell-based validation.

G A Step 1: In Vitro Kinase Assay B Step 2: Determine IC50 Value A->B Quantify inhibition C Step 3: Cell Proliferation Assay (MTT) B->C Validate in cellular context D Step 4: Analyze Cellular Effects C->D Assess antiproliferative activity

Caption: Workflow for evaluating kinase inhibitor potential.

Experimental Protocol: In Vitro Kinase Assay[3][8]

This protocol describes a general method to measure the inhibitory effect of a compound on a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the purified target kinase, a specific substrate peptide, and the test compound (this compound) at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding a solution containing ATP and MgCl2.[3] A typical final concentration might be 10 µM ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution such as EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol: MTT Cell Viability Assay[11][12]

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., a line known to be dependent on the target kinase, such as A549 or HeLa) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Section 3: Comparison with Indole-Based Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[12] HDAC inhibitors cause hyperacetylation of histones, reactivating tumor suppressor genes, and are a validated class of anticancer agents.[4] The indole scaffold is present in several potent HDAC inhibitors.

Comparator: Panobinostat (LBH589)

Panobinostat is an FDA-approved, potent pan-HDAC inhibitor used for the treatment of multiple myeloma. Its structure incorporates an indole-based hydroxamic acid moiety, which is crucial for chelating the zinc ion in the HDAC active site.

Performance Data of Panobinostat
HDAC IsoformIC50 (nM)Reference
HDAC11.16 (for a related compound)[4][12]
HDAC62.30 (for a related compound)[4][12]
Mechanism of Action: HDAC Inhibition

HDAC inhibitors block the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.

G cluster_histone Histone Tail Histone_Ac Acetylated Histone (Lysine) (Open Chromatin, Gene Transcription ON) HDAC HDAC Enzyme Histone_Ac->HDAC Deacetylation Histone Deacetylated Histone (Closed Chromatin, Gene Transcription OFF) HDAC->Histone Inhibitor Indole-based HDAC Inhibitor Inhibitor->HDAC Inhibition

Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.

Proposed Experimental Workflow for HDAC Inhibition

G A Step 1: In Vitro HDAC Activity Assay B Step 2: Determine IC50 Value A->B Quantify inhibition C Step 3: Western Blot for Histone Acetylation B->C Confirm cellular mechanism D Step 4: Analyze Induction of Apoptosis C->D Assess downstream effects

Caption: Workflow for evaluating HDAC inhibitor potential.

Experimental Protocol: In Vitro HDAC Activity Assay[2][9][13]

This fluorometric assay measures the activity of HDAC enzymes in vitro.

  • Reaction Setup: In a black 96-well plate, add the HDAC enzyme source (e.g., HeLa nuclear extract or a recombinant HDAC isoform), the test compound at various concentrations, and HDAC assay buffer.

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes). During this time, active HDACs will deacetylate the substrate.

  • Development: Add a developer solution containing a protease (like trypsin) and an HDAC inhibitor (like Trichostatin A) to stop the reaction. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[9]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Western Blot for Histone Acetylation[14][15]

This protocol verifies if the compound increases histone acetylation in cells, a hallmark of HDAC inhibition.

  • Cell Treatment: Treat a relevant cancer cell line (e.g., HCT116) with this compound at various concentrations for 18-24 hours.

  • Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3). Also, probe a separate blot or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody followed by an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to the untreated control.

Section 4: Comparison with Indole-Based Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for mitosis.[11][16] Compounds that interfere with tubulin polymerization are potent anticancer agents. The indole ring is a key pharmacophore in a variety of natural and synthetic tubulin inhibitors that bind at different sites on the tubulin dimer.[5][17]

Comparator: D-24851 (an N-phenyl-1H-indole-3-carboxamide derivative)

This class of synthetic indole derivatives has been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis.

Performance Data of an Indole-Based Tubulin Inhibitor
AssayIC50 (µM)Reference
Tubulin Polymerization Inhibition0.37 (for a related compound)[11]
Anti-proliferative (MCF-7 cells)0.11 (for a related compound)[11]
Mechanism of Action: Disruption of Microtubule Dynamics

Inhibitors can either prevent the polymerization of tubulin dimers into microtubules or destabilize existing microtubules, both of which disrupt the mitotic spindle and halt cell division.

G Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle (Disrupted) Inhibitor Indole-based Tubulin Inhibitor Inhibitor->Tubulin Inhibition of Polymerization Inhibitor->Spindle Leads to Apoptosis Apoptosis Spindle->Apoptosis

Caption: Disruption of microtubule dynamics by a tubulin inhibitor.

Proposed Experimental Workflow for Tubulin Inhibition

G A Step 1: In Vitro Tubulin Polymerization Assay B Step 2: Determine IC50 Value A->B Quantify inhibition C Step 3: Cell Cycle Analysis (Flow Cytometry) B->C Assess cellular effect D Step 4: Confirm G2/M Arrest C->D Identify cell cycle phase block

Caption: Workflow for evaluating tubulin inhibitor potential.

Experimental Protocol: In Vitro Tubulin Polymerization Assay[4][18]

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in real-time.

  • Reagent Preparation: Prepare a reaction mixture on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, and a fluorescent reporter that binds to polymerized microtubules.[4]

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound (this compound) at various concentrations. Include a vehicle control, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).

  • Initiation and Measurement: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes. Polymerization will result in an increase in fluorescence.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the compound-treated samples to the controls. A decrease in the rate and extent of polymerization indicates inhibition. Calculate the IC50 from the dose-response curve.

Conclusion

While the specific biological activity of This compound is not yet well-documented, its indole scaffold provides a strong rationale for investigating its potential as an inhibitor of key cellular targets implicated in disease, particularly cancer. This guide provides a structured, hypothesis-driven framework for its comprehensive evaluation. By systematically performing the described in vitro biochemical and cell-based assays, researchers can effectively compare its performance to established indole-based inhibitors of kinases, HDACs, and tubulin. This comparative approach will not only elucidate the compound's primary mechanism of action but also reveal its potency and potential as a lead candidate for further drug development.

References

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A Comparative Guide to the Biological Activity of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus is a quintessential "privileged scaffold" in drug discovery, a molecular framework that can bind to a multitude of biological targets with high affinity.[1] This versatility stems from its unique electronic properties and its structural resemblance to key biological molecules like the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin.[1] The indole ring system is a core component in numerous natural products and FDA-approved drugs, demonstrating a vast range of pharmacological activities.[2][3]

This guide focuses on 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, a specific indole derivative, and explores how strategic structural modifications to this core molecule give rise to a diverse array of potent biological activities. While the parent compound often serves as a synthetic precursor, its analogs have emerged as promising candidates in antimicrobial, anticancer, and anti-inflammatory research. We will objectively compare the performance of these analogs, supported by experimental data, and delve into the causality behind their structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

The ethanone moiety at the C-3 position of the indole ring serves as a versatile anchor for chemical modification. By altering substituents on the indole nitrogen (N-1), the benzene portion of the indole ring (e.g., C-5), or by elaborating the ethanone side chain, researchers have developed analogs with tailored and often enhanced biological functions.

A. Anticancer Activity: Targeting Uncontrolled Cell Growth

Indole-based compounds are at the forefront of anticancer research, with several derivatives already in clinical use.[2] Analogs of this compound have shown significant potential by targeting various mechanisms involved in cancer progression, including cell proliferation, tubulin polymerization, and key signaling kinases.

A critical SAR insight is the impact of substitution at the N-1 position. Studies have revealed that methyl substitution at the N-1 position can enhance anticancer activity by as much as 60-fold compared to unsubstituted analogs.[2] Further modifications, such as the synthesis of indole-chalcone derivatives, have yielded compounds with potent activity against triple-negative breast cancer cells (MDA-MB-231).[2]

Other strategies involve designing analogs that function as tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle and induce cell cycle arrest in the G2/M phase.[2] For instance, certain quinoline-indole derivatives have demonstrated potent inhibition of cancer cell lines with IC₅₀ values in the nanomolar range (2 to 11 nmol/L).[2] More recently, novel indole derivatives have been synthesized as dual inhibitors of EGFR and SRC kinases, two proteins often implicated in aggressive tumors. One such compound, referred to as compound 16 in a 2023 study, showed potent cytotoxicity against lung and prostate cancer cells and strongly induced apoptosis by modulating caspase and Bax/Bcl-2 levels.[4]

Table 1: Comparative Anticancer Activity of Selected Indole-3-Ethanone Analogs

Compound ClassSpecific Analog ExampleTarget Cancer Cell Line(s)Potency (IC₅₀)Mechanism of ActionReference
Quinoline-Indole DerivativeCompound 13 (in study)Various Cancer Lines2 - 11 nmol/LTubulin Polymerization Inhibition[2]
Indole-Chalcone DerivativeN-ethyl-3-acetylindole chalconesMDA-MB-231 (Breast)13 - 19 µmol/LNot specified[2]
Dual Kinase InhibitorCompound 16 (in study)Lung, ProstateEGFR: 1.026 µM, SRC: 0.002 µMDual EGFR/SRC Kinase Inhibition, Apoptosis Induction[4]
B. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria and fungi presents a severe global health threat, necessitating the development of novel antimicrobial agents.[5] Indole-3-ethanone analogs have proven to be a rich source of compounds with significant activity against these challenging pathogens.

A successful strategy involves integrating the indole scaffold with other antimicrobial heterocyclic rings, such as 1,2,4-triazole and 1,3,4-thiadiazole.[6] This molecular hybridization has produced compounds with excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the often fluconazole-resistant fungus Candida krusei.[6] For example, specific indole-thiadiazole (2c ) and indole-triazole (3d ) derivatives were found to be more effective against MRSA than the conventional antibiotic ciprofloxacin.[6]

Another powerful class of analogs are the 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles. Modifications to this scaffold, particularly the introduction of halogen atoms like bromine, have dramatically enhanced antimicrobial potency. In one study, certain brominated derivatives exhibited remarkable activity against MRSA and S. aureus, with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL.[7] These compounds also demonstrated excellent antibiofilm activity, a critical feature for treating persistent infections.[7]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Indole Analogs

Compound ClassSpecific Analog ExampleS. aureusMRSAE. coliC. albicansC. kruseiReference
Indole-ThiadiazoleCompound 2h 6.25>6.25>6.2512.525[6]
Indole-TriazoleCompound 3d 6.253.12>6.2512.56.25[6]
Indolyl-BenzimidazoleCompound 3ao <1<1N/A15.6N/A[7]
Brominated Indolyl-BenzimidazoleCompound 3aq <1<1N/A3.9N/A[7]
C. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Analogs of this compound have been explored as multi-modal anti-inflammatory agents that act beyond the simple inhibition of cyclooxygenase (COX) enzymes.

One notable example is the indole hydrazone derivative 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) . This small molecule has demonstrated a broad anti-inflammatory profile by scavenging free radicals, inhibiting the release of nitric oxide (NO), and significantly reducing the pro-inflammatory cytokine TNF-α in macrophages.[8][9] In animal models of arthritis, HMPH reduced paw inflammation, prevented bone erosion, and lowered systemic inflammatory markers without inhibiting COX enzymes, suggesting a complex mechanism involving immune modulation and oxidative stress reduction.[8][9]

Other research has focused on 1-(1H-indol-1-yl)ethanone derivatives as specific inhibitors of COX-2, an enzyme upregulated during inflammation.[10] Structurally related indanone derivatives have also shown significant anti-inflammatory effects, with some compounds demonstrating activity comparable to the standard NSAID indomethacin in carrageenan-induced paw edema models.[11][12]

Table 3: Comparative Anti-inflammatory Activity of Selected Indole and Indanone Analogs

Compound ClassSpecific Analog ExampleAssayKey ResultMechanismReference
Indole HydrazoneHMPHLPS-induced TNF-α releaseSignificant reduction (>50 µM)TNF-α modulation, antioxidant[8][9]
1-Indol-1-ylethanoneD-7 (in study)Carrageenan-induced paw edemaStrongest activity in seriesPutative COX-2 Inhibition[10]
2-Benzylidene-1-indanoneCompound 4d LPS-induced TNF-α inhibition83.73% inhibitionCytokine suppression[12]
2-Benzylidene-1-indanoneCompound 8f LPS-induced IL-6 inhibitionImproved potency over 4d Cytokine suppression[12]

Structure-Activity Relationship (SAR) Hotspots

The diverse biological activities of these analogs can be traced back to specific structural features. Understanding these relationships is crucial for designing next-generation therapeutic agents.

SAR_Summary cluster_indole Indole-3-Ethanone Core Indole N-1 C-2 C-3 C-5/C-6 N1_Mod N-1 Substitution (e.g., -CH3, -benzyl) Indole:N1->N1_Mod C5_Mod Ring Substitution (e.g., -Br, -NO2, -OH) Indole:C5->C5_Mod C3_Mod C-3 Side Chain Elaboration (e.g., Chalcones, Thioethers, Heterocycles) Indole:C3->C3_Mod Activity_Anticancer Enhanced Anticancer Activity N1_Mod->Activity_Anticancer [Ref: 2] Activity_Antimicrobial Potent Antimicrobial Activity C5_Mod->Activity_Antimicrobial [Ref: 20] Activity_Antiinflammatory Anti-inflammatory Effects C5_Mod->Activity_Antiinflammatory [Ref: 27] Activity_Antimalarial Antimalarial Activity C5_Mod->Activity_Antimalarial [Ref: 1] C3_Mod->Activity_Anticancer [Ref: 2] C3_Mod->Activity_Antimicrobial [Ref: 16] C3_Mod->Activity_Antiinflammatory [Ref: 14]

Caption: Key modification points on the indole-3-ethanone scaffold and their resulting biological activities.

  • N-1 Position: Alkylation (e.g., with a methyl group) is a proven strategy to significantly boost anticancer potency.[2]

  • C-5/C-6 Position: Introducing electron-withdrawing groups (e.g., -NO₂, -Br) or hydroxyl groups at these positions can enhance antimalarial, antimicrobial, and anti-inflammatory activities.[7][12][13]

  • C-3 Side Chain: This is the most versatile position for modification. Converting the ethanone to a chalcone, linking it to other heterocycles (triazoles, benzimidazoles), or forming hydrazones are all effective methods for generating potent and specific biological activities.[2][6][8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings discussed, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of these compounds.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

MIC_Workflow A Prepare serial 2-fold dilutions of test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate plate at 37°C for 18-24 hours. C->D E Determine MIC: The lowest concentration with no visible turbidity. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Step-by-Step Methodology:

  • Preparation: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells with inoculum but no compound (positive control) and wells with medium only (negative control).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT_Workflow A Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the test compound for a defined period (e.g., 48-72 hours). A->B C Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) to each well. B->C D Incubate for 2-4 hours to allow metabolically active cells to convert MTT to formazan crystals. C->D E Solubilize the purple formazan crystals with a solvent (e.g., DMSO). D->E F Measure absorbance at ~570 nm using a microplate reader. E->F G Calculate cell viability (%) and determine the IC50 value. F->G

Caption: Standard workflow for the MTT cell viability assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Outlook

This compound serves as an exemplary molecular scaffold, demonstrating how targeted chemical modifications can unlock a vast and diverse pharmacological potential. The research synthesized in this guide clearly shows that its analogs are not just laboratory curiosities but are potent agents with significant anticancer, antimicrobial, and anti-inflammatory activities.

The structure-activity relationship data consistently points to the N-1, C-3, and C-5 positions as critical "hotspots" for derivatization. Future research should focus on multi-target drug design, potentially creating hybrid molecules that combine, for instance, antimicrobial and anti-inflammatory properties to treat complex infectious diseases. The continued exploration of this privileged indole scaffold holds immense promise for the development of next-generation therapeutics to address pressing global health challenges.

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A Comparative Guide to the Efficacy of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Approach to Evaluating Novel Anti-Inflammatory Compounds

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic involves a rigorous, multi-stage evaluation process. This guide provides a comprehensive framework for comparing the efficacy of a novel compound, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone—hereafter referred to as Compound X—with established non-steroidal anti-inflammatory drugs (NSAIDs). The indole chemical scaffold is a well-established pharmacophore present in several anti-inflammatory agents, suggesting that Compound X may exert its effects through similar pathways.[1][2]

This guide will use two standard drugs for comparison:

  • Ibuprofen: A widely used, non-selective cyclooxygenase (COX) inhibitor.[3][4][5]

  • Celecoxib: A selective COX-2 inhibitor, known for its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7][8][9]

The central hypothesis of this guide is that Compound X, due to its indole structure, may function as an inhibitor of the COX pathway. The primary goal is to outline the essential experiments required to test this hypothesis, characterize its mechanism of action, and compare its efficacy and selectivity against Ibuprofen and Celecoxib.

Part 1: Mechanistic Elucidation - The Cyclooxygenase (COX) Pathway

Understanding the Target

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[10][11][12] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][7][13]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological functions, such as protecting the stomach lining and maintaining platelet function.[14][15] Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with non-selective NSAIDs.[5][16][17][18]

  • COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[14][19] Therefore, selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation while minimizing side effects.[6][8][19][20]

The following diagram illustrates the COX signaling pathway and the points of inhibition for selective and non-selective NSAIDs.

COX_Pathway cluster_cox COX Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 Metabolized by cox2 COX-2 (Inducible) arachidonic_acid->cox2 Metabolized by prostaglandins_phys Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) cox1->prostaglandins_phys Produces prostaglandins_inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) cox2->prostaglandins_inflam Produces ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 celecoxib Celecoxib (Selective) celecoxib->cox2 compound_x Compound X (Hypothesized) compound_x->cox2 ?

Caption: The Cyclooxygenase (COX) signaling pathway.

Part 2: In Vitro Efficacy and Selectivity Assessment

The first step in characterizing Compound X is to determine its inhibitory activity against COX-1 and COX-2 enzymes in a controlled, cell-free environment. This is typically achieved using an in vitro COX inhibition assay.[21][22]

Experimental Protocol: In Vitro COX (ovine) Colorimetric Inhibitor Screening Assay

  • Preparation of Reagents: Prepare assay buffer, heme, and test compounds (Compound X, Ibuprofen, Celecoxib) at various concentrations.

  • Enzyme Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the diluted test compounds to the wells and incubate for a specified time (e.g., 5 minutes at 25°C) to allow for binding to the enzyme.

  • Initiation of Reaction: Add a colorimetric substrate solution and arachidonic acid to initiate the enzymatic reaction. The peroxidase activity of COX will convert the substrate, leading to a color change.

  • Measurement: Read the absorbance of the plate at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[23]

Illustrative Data: Comparative COX Inhibition

The following table presents hypothetical data for Compound X, demonstrating how its performance would be compared to the standard drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 15250.6
Celecoxib 100.05200
Compound X 120.08150

This data is for illustrative purposes only.

A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for a modern anti-inflammatory drug.[24]

Part 3: Cellular Anti-Inflammatory Activity

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can effectively reduce the inflammatory response in a biological context. A standard model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.[25][26]

Experimental Protocol: PGE2 Quantification in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Plate RAW 264.7 macrophage cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with varying concentrations of Compound X, Ibuprofen, or Celecoxib for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells and incubate for 24 hours.[27][28]

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of Prostaglandin E2 (PGE2), a key inflammatory mediator produced via the COX-2 pathway, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[25]

  • Data Analysis: Determine the dose-dependent reduction in PGE2 production for each compound.

Cellular_Assay_Workflow start Start: RAW 264.7 Macrophages pretreat 1. Pre-treat with Compound X, Ibuprofen, or Celecoxib (1 hr) start->pretreat stimulate 2. Stimulate with LPS (24 hrs) pretreat->stimulate collect 3. Collect Supernatant stimulate->collect elisa 4. PGE2 ELISA collect->elisa analyze 5. Analyze Dose-Response Inhibition of PGE2 elisa->analyze

Caption: Workflow for cell-based anti-inflammatory assay.

Illustrative Data: Inhibition of PGE2 Production

CompoundPGE2 Inhibition (at 1 µM)
Ibuprofen 45%
Celecoxib 92%
Compound X 88%

This data is for illustrative purposes only.

These results would provide evidence of Compound X's ability to suppress inflammatory signaling in a cellular model, likely through the inhibition of COX-2.[29]

Part 4: In Vivo Efficacy in a Preclinical Model

The final stage of this comparative evaluation involves testing the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible assay for screening acute anti-inflammatory activity.[30][31][32]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer Compound X, Ibuprofen, Celecoxib, or a vehicle control orally or via intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a 1% carrageenan solution into the subplantar surface of the right hind paw.[33]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[34]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Illustrative Data: In Vivo Anti-Inflammatory Efficacy

Compound (Dose)Peak Edema Inhibition (%) at 3 hours
Ibuprofen (30 mg/kg) 55%
Celecoxib (10 mg/kg) 75%
Compound X (10 mg/kg) 72%

This data is for illustrative purposes only.

This in vivo data would be the most compelling evidence for the therapeutic potential of Compound X, demonstrating its ability to reduce acute inflammation in a preclinical model.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous progression of experiments to compare the efficacy of a novel compound, this compound, with standard NSAIDs. By systematically evaluating its mechanism of action, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package.

Based on the illustrative data presented, Compound X shows a promising profile as a potent and selective COX-2 inhibitor, comparable to Celecoxib. This suggests it could offer significant anti-inflammatory benefits with a potentially favorable safety profile regarding gastrointestinal side effects.

Future studies should include:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X.

  • Toxicology studies: To assess the short-term and long-term safety of the compound.

  • Chronic inflammation models: To evaluate its efficacy in more complex, long-term disease models (e.g., arthritis models).

By following this structured approach, drug development professionals can make informed decisions about the potential of novel anti-inflammatory candidates like Compound X.

References

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A Head-to-Head Comparison of Analytical Techniques for 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. The compound 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, a substituted indole, represents a class of molecules with significant interest in medicinal chemistry. Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and stability testing. This guide provides a head-to-head comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound. The discussion is grounded in established analytical principles and provides practical, field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₃NO, is a derivative of the indole heterocyclic system.[1] The indole ring is a common motif in biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications.[2][3] The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the target analyte from potential starting materials, intermediates, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice, leveraging the compound's moderate polarity.

Principle of the Technique

RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. A UV detector is suitable for this compound due to the chromophoric nature of the indole ring system.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid).

    • Gradient Program:

      • 0-2 min: 30% ACN

      • 2-10 min: 30% to 80% ACN

      • 10-12 min: 80% ACN

      • 12-13 min: 80% to 30% ACN

      • 13-15 min: 30% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: A stock solution of 1 mg/mL in acetonitrile. Working standards and samples are prepared by diluting the stock solution with the mobile phase.

Data Presentation
ParameterExpected Performance
Retention Time (RT) ~ 7.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides high selectivity and structural information.

Principle of the Technique

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is often unique to a specific compound, providing a "chemical fingerprint."

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[4]

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-450

Data Presentation
ParameterExpected Performance
Retention Time (RT) ~ 12.2 min
Key Mass Fragments (m/z) 187 (M+), 172, 144, 130
Linearity (r²) > 0.998
Limit of Detection (LOD) ~ 0.1 ng/mL
Limit of Quantitation (LOQ) ~ 0.3 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure. While not typically used for routine quantification in the same way as HPLC or GC-MS, its strength lies in providing unambiguous structural confirmation. ¹H NMR is particularly useful for this compound.

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals that provide information about the number and types of atoms and their connectivity.

Experimental Protocol: ¹H NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

    • Acquisition time: 4 s

Data Presentation
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons7.0-8.0Multiplets4H
N-CH₃~3.7Singlet3H
C-CH₃~2.6Singlet3H
COCH₃~2.4Singlet3H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Head-to-Head Comparison

FeatureHPLC-UVGC-MS¹H NMR
Primary Use Quantification, PurityIdentification, QuantificationStructure Elucidation
Sensitivity HighVery HighLow
Selectivity Moderate to HighVery HighVery High
Sample Throughput HighHighLow
Destructive? YesYesNo
Instrumentation Cost ModerateHighVery High
Ease of Use ModerateModerateRequires Expertise
Information Provided Retention Time, UV SpectrumRetention Time, Mass SpectrumChemical Structure

Workflow Visualizations

HPLC_Workflow A Sample Preparation (Dissolve & Dilute) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (254 nm) C->D E Data Analysis (Chromatogram) D->E

Caption: HPLC-UV experimental workflow.

GCMS_Workflow A Sample Preparation (Dilution in Volatile Solvent) B GC Injection (Vaporization) A->B C Separation in Capillary Column B->C D MS Detection (Ionization & Fragmentation) C->D E Data Analysis (Chromatogram & Mass Spectrum) D->E

Caption: GC-MS experimental workflow.

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Place in NMR Tube A->B C Acquisition in Spectrometer B->C D Data Processing (Fourier Transform) C->D E Spectral Analysis D->E

Caption: ¹H NMR experimental workflow.

Conclusion and Recommendations

The choice of analytical technique for this compound is dictated by the analytical objective.

  • For routine quality control, purity assessment, and quantification in a drug development setting, HPLC-UV is the method of choice due to its robustness, high throughput, and excellent quantitative performance.

  • For identification of unknowns, impurity profiling, and sensitive detection of trace-level components, GC-MS offers superior selectivity and sensitivity, provided the compound and its impurities are thermally stable.

  • For unambiguous structure confirmation of the synthesized compound and its related substances, NMR spectroscopy is indispensable.

In a comprehensive analytical strategy, these techniques are often used in a complementary fashion. NMR provides the initial structural verification, HPLC is employed for routine analysis and quantification, and GC-MS can be a valuable tool for specialized investigations, such as identifying volatile impurities. This multi-faceted approach ensures a thorough understanding of the chemical entity, which is fundamental to advancing drug development programs.

References

  • SpectraBase. ethanone, 1-(1,2-dimethyl-1H-indol-3-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]- - Optional[1H NMR] - Spectrum. [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. The Royal Society of Chemistry. [Link]

  • SpectraBase. 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone - Spectra. [Link]

  • LookChem. Cas 2400-51-3, 2-HYDROXY-1-(1H-INDOL-3-YL)ETHANONE. [Link]

  • Liu, W., Chen, C., & Liu, H. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journals. [Link]

  • SpectraBase. 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. [Link]

  • Chemsrc. 1-(6-Methyl-1H-indazol-3-YL)ethanone | CAS#:4498-75-3. [Link]

  • CP Lab Safety. This compound, 95% Purity, C12H13NO, 1 gram. [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. [Link]

  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

  • ACS Omega. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

  • MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]

  • PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [Link]

  • PubMed. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. [Link]

  • Karbala International Journal of Modern Science. Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. [Link]

  • PubMed. GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine Derivatives by a Multicomponent Reaction under Microwave Irradiation. [Link]

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A Comparative Guide to In Vitro and In Vivo Potency Assessment of Novel 1-(1,2-dimethyl-1H-indol-3-yl)ethanone (DMIE) Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel 1-(1,2-dimethyl-1H-indol-3-yl)ethanone (DMIE) derivatives. The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causal logic behind the experimental strategy, guiding the user from initial cellular assays to preclinical validation.

Our objective is to establish a robust in vitro-in vivo correlation (IVIVC), a critical step in identifying lead candidates with the highest probability of clinical success. We will follow the journey of three hypothetical derivatives—DMIE-1, DMIE-2, and DMIE-3—each with unique substitutions designed to probe the structure-activity relationship (SAR) of this promising chemical class.

Part 1: In Vitro Potency Assessment – The Cellular Proving Ground

The initial phase of any drug discovery campaign relies on in vitro assays. These systems provide a rapid, high-throughput, and cost-effective method to determine a compound's direct effect on a specific biological target or pathway, free from the complexities of a whole-organism model. For anti-inflammatory agents, a key mechanism involves the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which are pivotal mediators in the inflammatory cascade.[4]

Our primary in vitro screen is designed to quantify the ability of our DMIE derivatives to inhibit TNF-α production in a validated cellular model of inflammation. We utilize murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS binding to Toll-like receptor 4 (TLR4) on macrophages triggers a signaling cascade culminating in the activation of the transcription factor NF-κB, which drives the expression of TNF-α and other inflammatory genes.[5]

Signaling Pathway: LPS-Induced TNF-α Production

The diagram below illustrates the simplified signaling pathway that our in vitro assay interrogates. The efficacy of our DMIE derivatives is measured by their ability to interrupt this chain of events, leading to reduced TNF-α secretion.

LPS_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNF_Gene TNF-α Gene NFkB->TNF_Gene Induces Transcription TNF_mRNA TNF-α mRNA TNF_Gene->TNF_mRNA Transcription TNF_Protein Secreted TNF-α TNF_mRNA->TNF_Protein Translation & Secretion

Caption: LPS-TLR4 signaling cascade leading to NF-κB activation and TNF-α production.

Experimental Protocol: TNF-α Inhibition Assay

This protocol is a self-validating system; the inclusion of positive (LPS only) and negative (vehicle only) controls ensures that any observed effect is due to the test compound, while a reference standard (Dexamethasone) provides a benchmark for potency.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of DMIE derivatives and Dexamethasone in DMSO. Create a 7-point serial dilution series for each compound in culture media, ensuring the final DMSO concentration is below 0.1%.

  • Pre-treatment: Remove the old media from the cells and add 100 µL of media containing the test compounds or controls (vehicle, Dexamethasone). Incubate for 1 hour at 37°C. This step allows the compounds to enter the cells before the inflammatory stimulus is applied.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (excluding the unstimulated vehicle control).

  • Incubation: Incubate the plate for 6 hours at 37°C. This duration is typically sufficient for robust TNF-α production.[4]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification: Measure the TNF-α concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production relative to the LPS-only control. Plot the percent inhibition against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the TNF-α release) using non-linear regression analysis.

In Vitro Data Summary

The following table presents illustrative data for our hypothetical compounds.

CompoundTargetAssay TypeIC50 (µM)
DMIE-1 TNF-α ProductionCell-Based (RAW 264.7)1.25
DMIE-2 TNF-α ProductionCell-Based (RAW 264.7)0.45
DMIE-3 TNF-α ProductionCell-Based (RAW 264.7)8.90
Dexamethasone TNF-α ProductionCell-Based (RAW 264.7)0.08

Interpretation of In Vitro Results: The data clearly indicate that DMIE-2 is the most potent derivative at the cellular level, with an IC50 value of 0.45 µM. This suggests that its specific structural modifications are favorable for inhibiting the inflammatory signaling pathway. DMIE-1 shows moderate potency, while DMIE-3 is significantly less active. This rank order (DMIE-2 > DMIE-1 > DMIE-3) provides an initial SAR assessment and helps prioritize which compounds should advance to more complex and resource-intensive in vivo testing.

Part 2: In Vivo Efficacy Assessment – The Bridge to Clinical Relevance

While in vitro data are essential for establishing mechanism and rank-order potency, they cannot predict a compound's performance in a living system. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and overall safety can only be assessed in vivo.[6] A compound that is highly potent in a dish may fail in an animal model due to poor bioavailability or rapid metabolic clearance.

Model Selection: Carrageenan-Induced Paw Edema

To evaluate the acute anti-inflammatory activity of our DMIE derivatives, we employ the carrageenan-induced paw edema model in rats. This is a classic, highly reproducible, and widely accepted model for screening potential NSAIDs and other anti-inflammatory drugs.[2][7][8] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified over time.

Experimental Workflow: In Vivo Paw Edema Assay

The workflow below outlines the critical steps of the in vivo study, designed to ensure humane treatment of animals and the generation of statistically significant data.

InVivo_Workflow A 1. Animal Acclimatization (1 week) B 2. Grouping & Fasting (n=6 per group, overnight fast) A->B C 3. Baseline Paw Volume (Plethysmometer) B->C D 4. Compound Administration (Oral gavage, 1 hr prior to carrageenan) C->D E 5. Carrageenan Injection (Subplantar, 0.1 mL of 1% solution) D->E F 6. Paw Volume Measurement (Hourly for 4-6 hours) E->F G 7. Data Analysis (% Inhibition of Edema) F->G

Sources

Safety Operating Guide

Navigating the Disposal of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, a compound frequently utilized in synthetic chemistry and drug discovery. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, by examining its structural components—an indole ring and a ketone functional group—we can infer its potential hazards and establish a robust disposal strategy grounded in established chemical safety principles. This document is intended for researchers, scientists, and drug development professionals to ensure that the disposal of this compound is conducted safely, efficiently, and in compliance with regulatory standards.

Hazard Assessment and Classification

Due to its chemical structure, this compound should be handled as a hazardous substance. The indole moiety, a common scaffold in biologically active compounds, can present toxicological concerns. Indole derivatives may be harmful if swallowed and can cause skin and eye irritation.[1] Furthermore, the presence of the ketone functional group suggests that this compound may be classified as an ignitable hazardous waste.[2] Therefore, it is imperative to treat all waste containing this compound as hazardous chemical waste.

Inferred Hazard Characteristics:

Hazard TypeInferred RiskRationale
Acute Toxicity (Oral) Potentially harmful if swallowed.Indole derivatives can exhibit toxicity.[1]
Skin Irritation May cause skin irritation upon contact.Common characteristic of indole and ketone compounds.[3][4]
Eye Irritation May cause serious eye irritation.A frequent hazard associated with similar chemical structures.[3][4]
Ignitability Potential fire hazard.Ketones are often classified as ignitable hazardous waste.[2]
Environmental Hazard Harmful to aquatic life with long-lasting effects.A potential hazard for related heterocyclic compounds.[5]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. Engineering controls, such as a chemical fume hood, are also essential to minimize inhalation exposure.

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]
Body Protection Laboratory coat and long-sleeved clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]

Waste Segregation and Containment: A Foundational Step

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[6] Never mix this compound waste with incompatible materials.

Step-by-Step Segregation and Containment Protocol:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with organic compounds. The original container of the main component of the waste can often be used.[7]

  • Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and a full list of its contents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.[7]

  • Solid Waste:

    • Collect un-reusable solid this compound.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in the same designated solid hazardous waste container.[8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.

    • Do not mix halogenated and non-halogenated solvent waste unless your institution's guidelines permit it.[1]

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (e.g., powder, contaminated items) identify_waste->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Is it liquid? sharps_waste Sharps Waste (e.g., contaminated needles, broken glass) identify_waste->sharps_waste Is it a sharp? solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store Securely in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Institutional EHS storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, it is crucial to act promptly and safely.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor and institutional Environmental Health and Safety (EHS) office.

  • Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, remove all sources of ignition.[9]

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-up: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[9] Do not generate dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Clean-up Materials: All materials used for clean-up should be disposed of as hazardous waste.

Final Disposal Protocol

The ultimate disposal of this compound waste must be conducted through your institution's designated hazardous waste management program.

Step-by-Step Final Disposal:

  • Ensure Proper Containment: Double-check that all waste containers are securely sealed and properly labeled with the contents and associated hazards.

  • Store Appropriately: Store the sealed waste containers in a designated, secure hazardous waste accumulation area. Ensure that incompatible waste types are segregated.[7]

  • Schedule Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[1] Do not pour any waste containing this chemical down the drain or dispose of it in the regular trash.[8][10]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always prioritize safety and consult your institution's EHS office for specific guidance.

References

  • Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • CBG Biotech. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?.
  • Benchchem. (n.d.). Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
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  • Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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A Senior Application Scientist's Guide to Handling 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential operational and safety protocols for handling 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, a compound of interest in medicinal chemistry. The procedures outlined here are synthesized from the safety profiles of structurally analogous indole and heterocyclic ketone derivatives, establishing a robust framework for risk mitigation in the absence of specific substance data. Our primary objective is to ensure your safety through a clear understanding of not just what to do, but why it's done.

Hazard Assessment: An Evidence-Based Overview

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a review of closely related structures provides a reliable forecast of its potential hazards. Compounds sharing the core indole or a substituted heterocyclic ketone motif consistently exhibit a specific hazard profile.[1][2][3]

Based on this data, we can anticipate the following GHS classifications. This proactive assessment is the cornerstone of our safety protocol.

Hazard ClassGHS CategoryHazard StatementRationale from Analogous Compounds
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIndole and carbazole derivatives can exhibit oral toxicity.[3]
Skin Irritation Category 2H315: Causes skin irritationThis is a common characteristic for similar heterocyclic compounds.[1][2][3]
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact of dust or splashes with eyes is likely to cause significant irritation.[1][2][3]
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of airborne powder can irritate the respiratory tract.[1][2][3]

The Core Protocol: A Step-by-Step Operational Workflow

Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment. Each step is designed to build upon the last, creating a self-validating system of protection.

Step 1: Engineering Controls & Preparation

The first line of defense is to isolate the chemical from your breathing zone.

  • Primary Control: All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control airborne particulates.

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) before beginning work.

  • Workspace Decontamination: Before starting, ensure the work surface is clean and free of clutter. Prepare all necessary equipment (spatulas, weigh boats, solvent-resistant containers) and have waste disposal bags ready.

Step 2: Personal Protective Equipment (PPE) Selection & Donning

Your PPE is the final barrier between you and the substance. The choice of PPE is directly informed by the anticipated hazards of skin, eye, and respiratory irritation.[1][2][3]

  • Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] If there is a significant risk of splashing when handling solutions, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile gloves. Nitrile offers good resistance to a broad range of chemicals and is effective against particulates.

    • Causality: The risk of skin irritation necessitates a robust barrier.[1][2] Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique to avoid contaminating your skin.

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory. This protects against accidental spills and contact.

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not required.[5] However, if a situation arises where the fume hood is not available or fails, or if you are cleaning a large spill, a NIOSH-approved respirator with particulate filters would be necessary.

Step 3: Safe Handling & Experimental Use
  • Weighing: Use a dedicated spatula for this compound. Weigh the material onto a weigh boat or creased paper within the fume hood. Avoid creating dust clouds by handling the powder gently.

  • Transfers: If transferring the solid to a flask, do so carefully to minimize dust generation. If making a solution, add the solid to the solvent slowly.

  • Hygiene: Do not eat, drink, or smoke when handling this product.[3] Wash your hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][4]

Step 4: Emergency Procedures & First Aid

Immediate and correct action following an exposure can significantly reduce potential harm.

  • In Case of Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] If skin irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical personnel this guide or the container label.[3][4]

Step 5: Spill Management & Waste Disposal
  • Spill Cleanup: For a small dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container. Do not use water to clean up the spill, as this may create an inhalation hazard from aerosols. Ensure you are wearing your full PPE during cleanup.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, paper towels) and excess chemical in a properly labeled hazardous waste container.[1][2][4] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[5]

Visualizing the Safety Workflow

This diagram illustrates the logical flow of operations, emphasizing the critical safety checkpoints from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation cluster_contingency Contingency Plans RiskAssessment Hazard Assessment (Review Analogue SDS) EngControls Verify Engineering Controls (Fume Hood) RiskAssessment->EngControls is complete DonPPE Don Full PPE (Goggles, Gloves, Coat) EngControls->DonPPE is verified Handling Handle Compound in Hood (Weigh, Transfer) DonPPE->Handling is complete Decontaminate Decontaminate Workspace Handling->Decontaminate is complete Spill Spill Response Handling->Spill if occurs Exposure First Aid / Exposure Handling->Exposure if occurs WasteDisposal Dispose of Waste (Labeled Container) Decontaminate->WasteDisposal DoffPPE Doff PPE & Wash Hands WasteDisposal->DoffPPE

Caption: Safe handling workflow for this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.